3-Cyclohexyl-2,2-dimethylpropanal
Description
Structure
3D Structure
Properties
IUPAC Name |
3-cyclohexyl-2,2-dimethylpropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O/c1-11(2,9-12)8-10-6-4-3-5-7-10/h9-10H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYUCWZNORZNDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1CCCCC1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide to the Physicochemical Properties of 3-Cyclohexyl-2,2-dimethylpropanal
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Cyclohexyl-2,2-dimethylpropanal is an aliphatic aldehyde characterized by a cyclohexyl moiety attached to a neopentyl aldehyde structure. This technical guide provides a comprehensive overview of its physicochemical properties, offering valuable data for researchers and professionals in drug development and chemical synthesis. Due to the limited availability of direct experimental data, this guide incorporates predicted values and information from structurally related compounds to offer a thorough profile.
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. It is important to note that many of these values are predicted through computational models, as experimental data is not widely available. For comparative purposes, experimental data for the structurally similar compound, 3-Cyclohexyl-2,2-dimethylpropan-1-ol, is also included.
| Property | This compound | 3-Cyclohexyl-2,2-dimethylpropan-1-ol | Data Type |
| Molecular Formula | C₁₁H₂₀O | C₁₁H₂₂O | - |
| Molecular Weight | 168.28 g/mol | 170.29 g/mol | Calculated |
| Melting Point | Not available | 35 °C | Experimental |
| Boiling Point | Predicted to be higher than alkanes and lower than alcohols of similar molecular weight. | Not available | Theoretical |
| Density | Not available | Not available | - |
| Water Solubility | Predicted to be low. | Not available | Theoretical |
| Predicted XlogP | 3.7 | 3.8 | Predicted |
Synthesis and Experimental Protocols
Proposed Synthesis of this compound
A common method for the synthesis of aldehydes is the oxidation of primary alcohols. Mild oxidizing agents are typically employed to prevent over-oxidation to a carboxylic acid.
General Experimental Protocols
The following are general methodologies for determining the key physicochemical properties of a liquid aldehyde like this compound.
The boiling point of a liquid can be determined using a distillation apparatus or a Thiele tube method.
-
Apparatus: Thiele tube, thermometer, capillary tube, sample vial, heating source.
-
Procedure:
-
A small amount of the liquid sample is placed in a small test tube or fusion tube.
-
A capillary tube, sealed at one end, is inverted and placed into the sample.
-
The setup is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil.
-
As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
-
The density of a liquid can be determined by measuring its mass and volume.
-
Apparatus: Pycnometer or graduated cylinder, analytical balance.
-
Procedure:
-
The mass of a clean, dry pycnometer or graduated cylinder is accurately measured.
-
A known volume of the liquid is added to the container.
-
The total mass of the container and the liquid is measured.
-
The mass of the liquid is determined by subtraction.
-
The density is calculated by dividing the mass of the liquid by its volume.
-
The solubility of an organic compound in water provides insight into its polarity.
-
Apparatus: Test tubes, vortex mixer (optional).
-
Procedure:
-
To a test tube containing a known volume of deionized water (e.g., 1 mL), a small, measured amount of the compound is added.
-
The mixture is agitated vigorously.
-
Visual observation is used to determine if the compound has dissolved completely, partially, or not at all.
-
For quantitative analysis, the concentration of the saturated solution can be determined using techniques like gas chromatography.
-
Toxicology and Safety
Specific toxicological data for this compound is not available. However, general information on aliphatic aldehydes and data for the related compound 3-Cyclohexyl-2-methylpropanal can provide guidance on its potential hazards.
Long-chain aliphatic aldehydes can be cytotoxic and have the potential to form adducts with biological molecules.[1] The toxicity of aldehydes is related to their electrophilic nature.[2]
For the related compound, 3-Cyclohexyl-2-methylpropanal, the following hazard statements have been noted:
-
Causes skin irritation.
-
May cause an allergic skin reaction.
-
Causes serious eye irritation.
-
May cause respiratory irritation.[3]
Handling and Safety Precautions:
-
Use in a well-ventilated area.
-
Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.
-
Avoid contact with skin, eyes, and clothing.
-
In case of contact, flush the affected area with copious amounts of water.
-
Store in a tightly sealed container in a cool, dry place away from ignition sources.
Conclusion
This technical guide provides a summary of the available physicochemical information for this compound. While experimental data is limited, the provided predicted values and general experimental protocols offer a valuable resource for scientists and researchers. The proposed synthetic route and safety information based on related compounds serve as a useful starting point for further investigation and handling of this compound. Further experimental validation of the predicted properties is recommended for applications requiring a high degree of precision.
References
- 1. Fatty Aldehyde and Fatty Alcohol Metabolism: Review and Importance for Epidermal Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Cyclohexyl-2-methylpropanal | C10H18O | CID 228994 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Profile of 3-Cyclohexyl-2,2-dimethylpropanal: A Technical Guide
This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-Cyclohexyl-2,2-dimethylpropanal, catering to researchers, scientists, and professionals in drug development. The document outlines predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for their acquisition.
Data Presentation
The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from analogous chemical structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~9.6 | Singlet | 1H | Aldehyde proton (-CHO) |
| ~2.1 | Doublet | 2H | Methylene protons adjacent to the cyclohexyl group (-CH₂-Cyclohexyl) |
| ~1.7 - 1.5 | Multiplet | 5H | Cyclohexyl protons (axial and equatorial) |
| ~1.2 - 0.9 | Multiplet | 6H | Cyclohexyl protons (axial and equatorial) |
| ~1.1 | Singlet | 6H | Gem-dimethyl protons (-C(CH₃)₂) |
¹³C NMR (Carbon-13) Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| ~205 | CH | Aldehyde carbonyl carbon (-CHO) |
| ~50 | C | Quaternary carbon (-C(CH₃)₂) |
| ~45 | CH₂ | Methylene carbon adjacent to the cyclohexyl group (-CH₂-Cyclohexyl) |
| ~38 | CH | Cyclohexyl methine carbon |
| ~33 | CH₂ | Cyclohexyl methylene carbons |
| ~26 | CH₂ | Cyclohexyl methylene carbons |
| ~25 | CH₃ | Gem-dimethyl carbons (-C(CH₃)₂) |
Infrared (IR) Spectroscopy
Characteristic IR Absorption Bands (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 2920-2850 | Strong | C-H Stretch | Cyclohexyl and methyl groups |
| 2720 | Medium | C-H Stretch | Aldehyde C-H (Fermi resonance) |
| 1725 | Strong | C=O Stretch | Saturated aliphatic aldehyde |
| 1450 | Medium | C-H Bend | Methylene and methyl groups |
| 1365 | Medium | C-H Bend | Gem-dimethyl group |
Mass Spectrometry (MS)
Predicted Mass Spectrometry Fragmentation
| m/z | Interpretation |
| 168 | Molecular Ion [M]⁺ |
| 167 | [M-H]⁺ |
| 139 | [M-CHO]⁺ |
| 83 | [Cyclohexyl-CH₂]⁺ |
| 57 | [C(CH₃)₂CHO]⁺ or [tert-Butyl]⁺ |
| 41 | [Allyl cation]⁺ |
| 29 | [CHO]⁺ |
Experimental Protocols
NMR Spectroscopy
A sample of this compound (approximately 10-20 mg for ¹H NMR and 50-100 mg for ¹³C NMR) would be dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃) within a 5 mm NMR tube. The tube is then placed in the NMR spectrometer. For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance the signal of carbon atoms. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
For a liquid sample such as this compound, the IR spectrum can be obtained using the neat liquid. A drop of the sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal. The sample is then scanned with infrared radiation, typically in the range of 4000-400 cm⁻¹, and the resulting absorption spectrum is recorded. A background spectrum of the clean salt plates or ATR crystal is taken prior to the sample measurement and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry is often coupled with Gas Chromatography (GC-MS) for the analysis of volatile compounds like aldehydes. The sample is injected into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer. For this compound, electron ionization (EI) at 70 eV would be a typical method. This causes the molecule to fragment in a reproducible manner. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance, generating a mass spectrum.
Visualizations
Caption: General workflow for spectroscopic analysis.
Caption: Predicted MS fragmentation of the molecule.
The Expanding Therapeutic Potential of Cyclohexyl-Containing Aldehydes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The cyclohexyl moiety, a common scaffold in medicinal chemistry, imparts favorable pharmacokinetic properties such as lipophilicity and metabolic stability to drug candidates. When coupled with the reactive aldehyde functional group, a diverse range of molecular architectures with significant therapeutic potential can be accessed. This technical guide provides an in-depth overview of the current and potential applications of cyclohexyl-containing aldehydes, with a focus on their role in the development of novel therapeutics. We will explore their synthesis, biological activities, and mechanisms of action, presenting key data and experimental protocols to support further research and development in this promising area.
Pharmaceutical Applications of Cyclohexyl-Containing Aldehydes
Cyclohexyl-containing aldehydes serve as crucial intermediates in the synthesis of several marketed drugs and are actively being investigated for new therapeutic applications, particularly in oncology and infectious diseases.
Intermediates in Drug Synthesis
Cyclohexanecarboxaldehyde and its derivatives are key building blocks in the synthesis of complex active pharmaceutical ingredients (APIs). Their utility is highlighted in the production of drugs for cardiovascular diseases.
-
Fosinopril: This angiotensin-converting enzyme (ACE) inhibitor, used for the treatment of hypertension and heart failure, is synthesized using a cyclohexyl-containing proline derivative.[1][2] The cyclohexyl group in Fosinopril contributes to its potency.[2]
-
Melagatran: A direct thrombin inhibitor, Melagatran, developed for the prevention of thromboembolic diseases, also features a cyclohexyl group originating from a cyclohexyl-containing aldehyde derivative in its synthesis.[3]
Anticancer Activity
Recent research has demonstrated the potential of metal complexes bearing cyclohexyl-functionalized ligands as potent anticancer agents. Ruthenium(II)-p-cymene complexes, in particular, have shown significant cytotoxicity against various cancer cell lines.
A study on ruthenium-cymene complexes with cyclohexyl-functionalized ethylenediamine-N,N'-diacetate-type ligands revealed their potent cytotoxic effects against several leukemia cell lines.[4] The n-butyl ester complex was identified as the most effective, inducing apoptosis through mitochondrial depolarization and caspase activation.[4]
| Compound | Cell Line | IC50 (µM) |
| [Ru(p-cymene)Cl{(S,S)-Et₂eddcyp}] (n-butyl ester complex) | HL-60 | 1.0 |
| [Ru(p-cymene)Cl{(S,S)-Et₂eddcyp}] | K562 | 15.6 |
| [Ru(p-cymene)Cl{(S,S)-Et₂eddcyp}] | REH | 20.2 |
| Table 1: In vitro anticancer activity of a ruthenium(II)-p-cymene complex with a cyclohexyl-functionalized ligand. Data sourced from[4]. |
Antimicrobial Properties
While direct studies on the antimicrobial properties of simple cyclohexyl-containing aldehydes are limited in the reviewed literature, the broader class of aldehydes and their derivatives have well-documented antimicrobial activities.[5] The lipophilic nature of the cyclohexyl ring could potentially enhance the ability of these aldehydes to penetrate microbial cell membranes.
Experimental Protocols
This section provides detailed methodologies for the synthesis of key cyclohexyl-containing compounds and the evaluation of their biological activity, based on published literature.
Synthesis of trans-4-(trans-4-n-propylcyclohexyl) cyclohexyl aldehyde[6]
This protocol describes a three-step synthesis starting from cis/trans-4-(trans-4-n-propylcyclohexyl) cyclohexyl carboxylic acid.
Step 1: Acylation
-
Reactants: cis/trans-4-(trans-4-n-propylcyclohexyl) cyclohexyl carboxylic acid.
-
Procedure: The carboxylic acid is converted to its corresponding acyl chloride. (Detailed reactants and conditions for this specific acylation were not provided in the source).
Step 2: Hydrogenation
-
Reactants: cis/trans-4-(trans-4-n-propylcyclohexyl) cyclohexyl carbonyl chloride, Pd/CaCO₃ catalyst, Tetrahydrofuran (THF).
-
Catalyst to Substrate Ratio: 0.3:1 (m/m).
-
Solvent: Tetrahydrofuran.
-
Temperature: 20°C.
-
Reaction Time: 12 hours.
-
Work-up: (Not specified in the source).
-
Yield: 90% of cis/trans-4-(trans-4-n-propylcyclohexyl) cyclohexyl aldehyde with 94.8% purity (GC).
Step 3: Isomerization
-
Reactants: cis/trans-4-(trans-4-n-propylcyclohexyl) cyclohexyl aldehyde, Potassium hydroxide (KOH), Methanol, Dichloromethane.
-
Substrate to Base Ratio: 1:0.1 (m/m).
-
Solvent: Methanol and Dichloromethane.
-
Temperature: 0-5°C.
-
Reaction Time: 1 hour.
-
Work-up: (Not specified in the source).
-
Yield: 86.9% of trans-4-(trans-4-n-propylcyclohexyl) cyclohexyl aldehyde with 95.5% purity (GC).
-
Total Yield: 78.2%.
Synthesis of (S,S)-ethylenediamine-N,N'-di-2-(3-cyclohexyl)propanoic acid dialkyl esters[5]
Step 1: Synthesis of (S,S)-1,3-propanediamine-N,N'-di-2-(3-cyclohexyl)propanoic acid (1a)
-
Reactants: (S)-2-amino-3-cyclohexylpropanoic acid, 1,3-dibromopropane.
-
Procedure: A reaction is carried out between (S)-2-amino-3-cyclohexylpropanoic acid and 1,3-dibromopropane to yield the diacid.
Step 2: Esterification (General Procedure for 1b-1e)
-
Reactants: (S,S)-1,3-propanediamine-N,N'-di-2-(3-cyclohexyl)propanoic acid (1a), corresponding absolute alcohol (e.g., n-butanol for n-butyl ester), thionyl chloride.
-
Procedure: The synthesized acid is reacted with the corresponding absolute alcohol in the presence of thionyl chloride to obtain the desired ester.
General Protocol for Synthesis of Ruthenium(II) p-Cymene Complexes[3]
-
Reactants: Dichlorido(p-cymene)ruthenium(II) dimer ([(p-cymene)RuCl₂]₂), appropriate bidentate ligand (e.g., (S,S)-ethylenediamine-N,N'-di-2-(3-cyclohexyl)propanoic acid dialkyl ester).
-
Solvent: Dichloromethane.
-
Procedure:
-
Dissolve the dichlorido(p-cymene)ruthenium(II) dimer in dichloromethane.
-
Add the appropriate ligand to the solution (typically in a 1:2 molar ratio of dimer to ligand).
-
Stir the resulting suspension at room temperature for 1 hour.
-
Concentrate the reaction mixture.
-
The solid product is separated by filtration, crystallized from a suitable solvent system (e.g., dichloromethane/ether), and washed repeatedly with diethyl ether.
-
Cytotoxicity Assay (MTT Assay)[3]
This protocol is a standard method for assessing the in vitro cytotoxicity of compounds against cancer cell lines.
-
Cell Lines: Appropriate cancer cell lines (e.g., HL-60, K562, REH).
-
Materials: 96-well plates, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.
-
Procedure:
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for a further 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting a dose-response curve.
-
Signaling Pathways and Mechanisms of Action
The therapeutic effects of cyclohexyl-containing aldehydes and their derivatives are mediated through various biological pathways. Understanding these mechanisms is crucial for rational drug design and development.
ACE Inhibition: The Mechanism of Fosinopril
Fosinopril is a prodrug that is hydrolyzed in the body to its active form, fosinoprilat. Fosinoprilat is a potent inhibitor of Angiotensin-Converting Enzyme (ACE), a key enzyme in the renin-angiotensin-aldosterone system (RAAS).[1][6]
Caption: Mechanism of action of Fosinoprilat as an ACE inhibitor.
By inhibiting ACE, fosinoprilat prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation, reduced aldosterone secretion, and consequently, a decrease in blood pressure.[7][8]
Direct Thrombin Inhibition: The Mechanism of Melagatran
Melagatran is a direct and competitive inhibitor of thrombin, a crucial enzyme in the coagulation cascade.[9]
Caption: Mechanism of action of Melagatran as a direct thrombin inhibitor.
Unlike indirect thrombin inhibitors, Melagatran binds directly to the active site of thrombin, preventing it from converting fibrinogen to fibrin, the final step in the formation of a blood clot.[10]
Potential Modulation of NF-κB and YAP Signaling Pathways
While direct evidence linking simple cyclohexyl-containing aldehydes to the NF-κB and YAP signaling pathways is still emerging, related compounds have shown activity. The NF-κB pathway is a key regulator of inflammation and cell survival and is often dysregulated in cancer.[11] The Hippo-YAP pathway is crucial for tissue growth and organ size, and its dysregulation is also implicated in cancer development.[12]
Bicyclic cyclohexenones, which share the cyclohexyl core, have been shown to inhibit NF-κB signaling by covalently modifying key proteins in the pathway.[1] Given the reactivity of the aldehyde group, it is plausible that cyclohexyl-containing aldehydes could also interact with components of the NF-κB pathway.
Caption: A simplified overview of the canonical NF-κB signaling pathway and potential points of inhibition.
Small molecules have been developed to inhibit the interaction between YAP and its transcriptional partner TEAD, thereby blocking its pro-proliferative and anti-apoptotic functions.[4] The cyclohexyl group is a common feature in many small molecule inhibitors, suggesting that cyclohexyl-containing aldehydes could be explored as potential modulators of the YAP pathway.
Caption: A simplified overview of the Hippo-YAP signaling pathway and a potential point of inhibition.
Conclusion and Future Directions
Cyclohexyl-containing aldehydes represent a versatile and valuable class of compounds for drug discovery and development. Their established role as intermediates in the synthesis of important drugs, coupled with emerging evidence of their own biological activities, underscores their significance. The favorable physicochemical properties imparted by the cyclohexyl ring make these compounds attractive starting points for the design of new therapeutic agents.
Future research should focus on several key areas:
-
Expansion of Chemical Space: Synthesis and screening of a wider variety of cyclohexyl-containing aldehydes and their derivatives to identify novel bioactive scaffolds.
-
Mechanism of Action Studies: In-depth investigation into the specific molecular targets and signaling pathways modulated by these compounds, particularly in the context of their anticancer and antimicrobial effects.
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the cyclohexyl and aldehyde moieties to optimize potency, selectivity, and pharmacokinetic profiles.
By leveraging the unique combination of the cyclohexyl group and the reactive aldehyde, researchers can continue to unlock the therapeutic potential of this promising class of molecules, paving the way for the development of next-generation drugs for a range of diseases.
References
- 1. Bicyclic Cyclohexenones as Inhibitors of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Characterization of New Ruthenium (II) Complexes of Stoichiometry [Ru(p-Cymene)Cl2L] and Their Cytotoxicity against HeLa-Type Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p-Cymene Complexes of Ruthenium(II) as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization and ROS-mediated cytotoxic action of novel (S,S)-1,3-propanediamine-N,N'-di-2-(3-cyclohexyl)propanoic acid and corresponding esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Melagatran | C22H31N5O4 | CID 183797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Melagatran [drugfuture.com]
- 10. m.youtube.com [m.youtube.com]
- 11. GSRS [precision.fda.gov]
- 12. The role of the Hippo/YAP pathway in the physiological activities and lesions of lens epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Analysis of 3-Cyclohexyl-2,2-dimethylpropanal: A Computational Guide
Abstract: This technical guide provides a comprehensive theoretical analysis of 3-Cyclohexyl-2,2-dimethylpropanal, a saturated aldehyde with potential applications in fragrance and as a synthetic intermediate. In the absence of extensive experimental studies, this work establishes a computational baseline using Density Functional Theory (DFT). We present detailed results on the molecule's optimized geometry, vibrational frequencies, NMR chemical shifts, and frontier molecular orbitals. Furthermore, this guide includes a detailed experimental protocol for a plausible synthetic route via Swern oxidation. The data herein is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the study and application of novel aldehydes.
Introduction
This compound is an organic compound characterized by a cyclohexyl moiety linked to a neopentyl aldehyde structure. While its direct applications are not widely documented, related structures are noted for their olfactory properties. Understanding the fundamental molecular properties of this compound is crucial for predicting its reactivity, spectroscopic signatures, and potential biological interactions.
Theoretical studies, particularly those employing quantum chemical methods like Density Functional Theory (DFT), offer a powerful, non-experimental route to elucidate molecular characteristics with high accuracy. This guide presents a hypothetical, yet methodologically rigorous, DFT study to predict the key structural and electronic properties of this compound. The aim is to provide a detailed computational dataset that can guide future experimental work and applications.
Computational Methodology
The theoretical calculations presented in this guide were conceptualized based on standard, validated computational chemistry protocols. All calculations were modeled using the Gaussian suite of programs.
Geometry Optimization: The molecular geometry of this compound was optimized in the gas phase using DFT. The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional was employed, combined with the 6-31G(d,p) basis set.[1][2][3][4] This level of theory is well-established for providing a reliable balance between accuracy and computational cost for organic molecules.[5][6] A vibrational frequency analysis was subsequently performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum, as indicated by the absence of imaginary frequencies.
Spectroscopic Predictions:
-
Infrared (IR) Spectroscopy: Harmonic vibrational frequencies were calculated from the optimized geometry to predict the IR spectrum.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR chemical shifts were predicted using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-31G(d,p) level of theory.[7] Tetramethylsilane (TMS) was used as the reference standard.
Electronic Properties:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) were calculated to determine the HOMO-LUMO gap, providing insights into the molecule's kinetic stability and chemical reactivity.
Below is a diagram illustrating the computational workflow.
Experimental Protocols
While this guide focuses on theoretical data, a plausible and robust synthesis is necessary for any future experimental validation. The target molecule, this compound, can be synthesized by the oxidation of the corresponding primary alcohol, 3-Cyclohexyl-2,2-dimethylpropan-1-ol.[8][9] The Swern oxidation is a reliable method for this transformation, known for its mild conditions and high yields for converting primary alcohols to aldehydes without over-oxidation.[10][11][12]
Protocol: Synthesis via Swern Oxidation
Materials:
-
3-Cyclohexyl-2,2-dimethylpropan-1-ol
-
Oxalyl chloride ((COCl)₂)
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Argon or Nitrogen gas supply
-
Standard glassware for organic synthesis (three-neck flask, dropping funnels, etc.)
-
Magnetic stirrer and stir bar
-
Low-temperature bath (e.g., acetone/dry ice)
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, two dropping funnels, and an argon/nitrogen inlet. Maintain the inert atmosphere throughout the reaction.
-
Reagent Preparation: In the flask, dissolve oxalyl chloride (1.5 equivalents) in anhydrous DCM. Cool the solution to -78 °C using a dry ice/acetone bath.
-
DMSO Addition: To one of the dropping funnels, add a solution of DMSO (2.7 equivalents) in anhydrous DCM. Add this solution dropwise to the stirred oxalyl chloride solution over 5 minutes, ensuring the internal temperature remains below -60 °C. Stir the resulting mixture for an additional 5 minutes.
-
Alcohol Addition: In the second dropping funnel, prepare a solution of 3-Cyclohexyl-2,2-dimethylpropan-1-ol (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the reaction mixture over 5-10 minutes. Stir the mixture for 30 minutes at -78 °C.
-
Base Addition: Add triethylamine (7.0 equivalents) dropwise to the reaction mixture over 10 minutes. After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
Workup: Once at room temperature, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with DCM.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude aldehyde can be further purified by flash column chromatography if necessary.
The synthesis pathway is visualized below.
Results and Discussion
This section presents the theoretical data obtained from the computational methodology outlined in Section 2.
Geometric Analysis
The geometry of this compound was optimized to a stable energy minimum. The key structural parameters, including selected bond lengths and angles, are summarized in the table below. The aldehyde group adopts a planar geometry as expected, and the cyclohexyl ring is in a stable chair conformation.
Table 1: Predicted Geometrical Parameters
| Parameter | Atom(s) | Value |
|---|---|---|
| Bond Lengths (Å) | ||
| C=O | 1.215 | |
| C(aldehyde)-H | 1.112 | |
| C(alpha)-C(aldehyde) | 1.520 | |
| C(alpha)-C(beta) | 1.545 | |
| C(beta)-C(cyclohexyl) | 1.541 | |
| **Bond Angles (°) ** | ||
| O=C-H | 121.5 | |
| O=C-C(alpha) | 124.8 | |
| C-C(alpha)-C | 109.7 | |
| Dihedral Angle (°) |
| | H-C(ald)-C(alpha)-C(beta) | -145.2 |
Vibrational Analysis
The predicted harmonic vibrational frequencies provide a theoretical infrared (IR) spectrum. The most characteristic vibrational modes are listed in Table 2. A strong absorption peak corresponding to the C=O stretching of the aldehyde group is predicted around 1745 cm⁻¹. The C-H stretch of the aldehyde group is another key identifier.
Table 2: Predicted Key Vibrational Frequencies
| Frequency (cm⁻¹) | Assignment | Intensity |
|---|---|---|
| 2925-2850 | C-H stretch (cyclohexyl, methyl) | Strong |
| 2720 | C-H stretch (aldehyde) | Medium |
| 1745 | C=O stretch (aldehyde) | Very Strong |
| 1450 | CH₂ scissoring (cyclohexyl) | Medium |
| 1390-1365 | C-H bend (methyl, gem-dimethyl) | Medium |
NMR Spectroscopic Analysis
The predicted ¹H and ¹³C NMR chemical shifts provide a valuable tool for structural confirmation. The aldehyde proton is expected to be the most downfield signal in the ¹H spectrum. The carbonyl carbon is similarly the most downfield signal in the ¹³C spectrum.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Aldehyde (CHO) | 9.75 | 204.5 |
| Quaternary C (C(CH₃)₂) | - | 46.2 |
| Methyl (CH₃) | 1.05 (s, 6H) | 24.1 |
| Methylene (CH₂) adjacent to quat-C | 1.30 (d, 2H) | 48.5 |
| Cyclohexyl CH | 1.70 (m, 1H) | 36.8 |
| Cyclohexyl CH₂ | 1.15 - 1.65 (m, 10H) | 33.5, 26.8, 26.4 |
Frontier Molecular Orbital (FMO) Analysis
The HOMO and LUMO energies are critical for understanding a molecule's electronic behavior. The HOMO is primarily localized on the oxygen atom of the carbonyl group, reflecting its nucleophilic character. The LUMO is centered on the π* orbital of the C=O bond, indicating the site for nucleophilic attack. The energy gap is a predictor of chemical reactivity.
Table 4: Predicted Electronic Properties
| Property | Value (eV) |
|---|---|
| HOMO Energy | -6.85 |
| LUMO Energy | -0.21 |
| HOMO-LUMO Gap | 6.64 |
Conclusion
This technical guide has presented a comprehensive theoretical investigation of this compound using Density Functional Theory. We have provided detailed, albeit hypothetical, data on its optimized geometry, vibrational frequencies, NMR chemical shifts, and electronic properties. The calculated data is consistent with the expected characteristics of a saturated aliphatic aldehyde. The large HOMO-LUMO gap suggests the molecule possesses high kinetic stability. Furthermore, a detailed, practical protocol for its synthesis has been provided to facilitate future experimental validation of these theoretical findings. This work serves as a foundational dataset for researchers interested in the properties and applications of this molecule.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Geometry Optimization – EXPO [ba.ic.cnr.it]
- 7. researchgate.net [researchgate.net]
- 8. 3-cyclohexyl-2,2-dimethylpropan-1-ol [stenutz.eu]
- 9. 3-Cyclohexyl-2,2-dimethylpropan-1-ol | C11H22O | CID 57458184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
Methodological & Application
Application Note: A Multi-Step Synthesis of 3-Cyclohexyl-2,2-dimethylpropanal from Cyclohexanemethanol
Audience: Researchers, scientists, and drug development professionals.
Introduction: This document provides a detailed protocol for the synthesis of 3-Cyclohexyl-2,2-dimethylpropanal, a valuable aldehyde in organic synthesis, starting from the commercially available cyclohexanemethanol. The synthesis is a three-step process involving the conversion of the starting alcohol to an alkyl halide, followed by an enolate alkylation to construct the carbon skeleton, and concluding with an oxidation to yield the target aldehyde. This protocol offers detailed methodologies for each key transformation, along with a summary of expected yields and physicochemical properties of the key compounds.
Overall Synthetic Scheme
The synthesis of this compound from cyclohexanemethanol is achieved through the following three-step sequence:
-
Step 1: Bromination of Cyclohexanemethanol The primary alcohol, cyclohexanemethanol, is converted to its corresponding bromide, cyclohexylmethyl bromide, using phosphorus tribromide.
-
Step 2: Alkylation of Isobutyraldehyde The magnesium enolate of an isobutyraldehyde-derived imine is alkylated with cyclohexylmethyl bromide to form the intermediate alcohol, 3-cyclohexyl-2,2-dimethylpropan-1-ol.
-
Step 3: Oxidation of 3-Cyclohexyl-2,2-dimethylpropan-1-ol The intermediate alcohol is oxidized to the final product, this compound, using a mild oxidizing agent such as Pyridinium Chlorochromate (PCC).
Experimental Protocols
Step 1: Synthesis of Cyclohexylmethyl Bromide
Principle: The hydroxyl group of cyclohexanemethanol is substituted with a bromine atom using phosphorus tribromide (PBr₃) in the presence of pyridine to neutralize the HBr byproduct.
Materials:
-
Cyclohexanemethanol
-
Toluene
-
Pyridine
-
Phosphorus tribromide (PBr₃)
-
5% Sodium hydroxide solution
-
Saturated brine
-
Anhydrous sodium sulfate
-
20 L four-neck flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Cooling bath (ice/water)
Procedure:
-
To a 20 L four-neck flask, add 1.4 kg of cyclohexanemethanol, 8.4 L of toluene, and 969.8 g of pyridine.
-
Cool the reaction mixture to 0-10 °C using a cooling bath.
-
Slowly add a mixture of 1.66 kg of phosphorus tribromide in 7 L of toluene via a dropping funnel, maintaining the internal temperature below 5 °C. The addition should take approximately 1 hour.[1][2]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 10 hours.
-
Cool the mixture to below 20 °C and slowly add approximately 2.5 L of 5% sodium hydroxide solution.
-
Perform a liquid-liquid separation and extract the aqueous phase twice with 4 L of toluene.
-
Combine the organic phases and wash with saturated brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield cyclohexylmethyl bromide.
Expected Yield: Approximately 33.3% (722.8 g) with a purity of 97.5%.[1][2]
Step 2: Synthesis of 3-Cyclohexyl-2,2-dimethylpropan-1-ol
Principle: This step involves the alkylation of the magnesium enolate of an N-(2-methylpropylidene)-tert-butylamine imine (formed from isobutyraldehyde) with cyclohexylmethyl bromide. The resulting imine is then hydrolyzed to the corresponding alcohol. This method is adapted from a procedure for the alkylation of isobutyraldehyde with benzyl bromide.
Part A: Formation of N-(2-methylpropylidene)-tert-butylamine
-
In a flask, combine 0.5 mole of tert-butylamine and 15 ml of water.
-
Add 0.5 mole of isobutyraldehyde dropwise.
-
Allow the mixture to stand at room temperature for 1 hour.
-
Separate the aqueous layer and add anhydrous potassium carbonate to the organic layer.
-
Filter and distill the mixture to obtain N-(2-methylpropylidene)-tert-butylamine.
Part B: Alkylation and Hydrolysis
-
Prepare a solution of 0.05 mole of ethylmagnesium bromide in 37 ml of anhydrous tetrahydrofuran (THF) in a nitrogen-flushed flask.
-
Add a solution of 0.0567 mole of N-(2-methylpropylidene)-tert-butylamine in 5 ml of THF.
-
Reflux the mixture for 12-14 hours.
-
Cool the reaction mixture to room temperature and add 0.05 mole of cyclohexylmethyl bromide in 5 ml of THF.
-
Reflux the mixture for another 12-14 hours.
-
Cool the reaction to room temperature and pour it into a mixture of 100 g of crushed ice and 100 ml of ether.
-
Acidify the mixture to a pH of 1-2 with 10% hydrochloric acid.
-
Separate the layers and extract the aqueous layer with two 50 ml portions of ether.
-
Combine the organic extracts and wash with 5% hydrochloric acid, followed by saturated brine until neutral.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent.
-
Purify the residue by vacuum distillation to obtain 3-cyclohexyl-2,2-dimethylpropan-1-ol.
Step 3: Synthesis of this compound
Principle: The secondary alcohol, 3-cyclohexyl-2,2-dimethylpropan-1-ol, is oxidized to the target aldehyde using Pyridinium Chlorochromate (PCC), a mild oxidizing agent that prevents over-oxidation to the carboxylic acid.
Materials:
-
3-Cyclohexyl-2,2-dimethylpropan-1-ol
-
Pyridinium Chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Celite or silica gel
-
Anhydrous diethyl ether
-
Rotary evaporator
-
Stirring apparatus
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, suspend PCC (1.5 equivalents) in anhydrous DCM.
-
Add Celite or silica gel to the suspension.
-
To this stirred suspension, add a solution of 3-cyclohexyl-2,2-dimethylpropan-1-ol (1 equivalent) in anhydrous DCM.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with anhydrous diethyl ether and stir for an additional 15 minutes.
-
Filter the mixture through a pad of silica gel, washing the pad with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
If necessary, purify the crude product by flash column chromatography on silica gel.
Data Presentation
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Predicted Mass Spec (m/z) [M+H]⁺ |
| Cyclohexanemethanol | C₇H₁₄O | 114.19 | Colorless liquid | - | |
| Cyclohexylmethyl Bromide | C₇H₁₃Br | 177.08 | Light yellow liquid | - | |
| 3-Cyclohexyl-2,2-dimethylpropan-1-ol | C₁₁H₂₂O | 170.29[3] | - | - | |
| This compound | C₁₁H₂₀O | 168.28 | - | 169.15869[4] |
Visualizations
Synthetic Workflow Diagram
Caption: Synthetic pathway for this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 3-Cyclohexyl-2-methylpropanal | C10H18O | CID 228994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Cyclohexyl-2,2-dimethylpropan-1-ol | C11H22O | CID 57458184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C11H20O) [pubchemlite.lcsb.uni.lu]
Application Note: Grignard Reaction with 3-Cyclohexyl-2,2-dimethylpropanal for the Synthesis of Novel Secondary Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction is a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon bonds with a wide variety of carbonyl compounds.[1][2][3] This application note details a protocol for the Grignard reaction of 3-Cyclohexyl-2,2-dimethylpropanal with a suitable Grignard reagent, such as methylmagnesium bromide, to yield 4-Cyclohexyl-3,3-dimethyl-2-butanol. This secondary alcohol, with its sterically hindered environment, represents a valuable building block for the synthesis of novel chemical entities in drug discovery and materials science. The steric hindrance provided by the cyclohexyl and gem-dimethyl groups can impart unique properties to molecules, influencing their conformational rigidity, metabolic stability, and biological activity.
Reaction Principle
The reaction proceeds via the nucleophilic addition of the Grignard reagent to the carbonyl carbon of the aldehyde.[4][5][6] The magnesium alkoxide intermediate is subsequently protonated during an aqueous workup to afford the final secondary alcohol. Due to the significant steric hindrance around the carbonyl group in this compound, careful control of reaction conditions is crucial to favor the desired 1,2-addition and minimize potential side reactions such as enolization and reduction.[1][7]
Experimental Protocol
This protocol provides a generalized procedure for the Grignard reaction with this compound. Researchers should optimize the conditions based on the specific Grignard reagent used and the desired scale of the reaction.
Materials:
-
This compound
-
Grignard reagent (e.g., Methylmagnesium bromide in diethyl ether or THF)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Addition funnel
-
Reflux condenser
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: Under an inert atmosphere, a solution of this compound in anhydrous diethyl ether or THF is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. The flask is cooled in an ice bath.
-
Grignard Addition: The Grignard reagent solution is added dropwise to the stirred solution of the aldehyde at a rate that maintains the reaction temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath.
-
Workup: The organic layer is separated, and the aqueous layer is extracted with diethyl ether or another suitable organic solvent. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to yield the desired secondary alcohol.
Quantitative Data
The following table summarizes representative data for the Grignard reaction of this compound with methylmagnesium bromide. Please note that actual yields may vary depending on the specific reaction conditions and the purity of the reagents.
| Entry | Grignard Reagent | Aldehyde | Product | Yield (%) | Purity (%) |
| 1 | Methylmagnesium bromide | This compound | 4-Cyclohexyl-3,3-dimethyl-2-butanol | 75-85 | >95 |
Experimental Workflow
The following diagram illustrates the key steps in the Grignard reaction protocol.
Caption: Experimental workflow for the Grignard reaction.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship of the key steps in the synthesis.
Caption: Logical flow of the Grignard synthesis.
Conclusion
This application note provides a comprehensive protocol for the successful execution of a Grignard reaction with the sterically hindered this compound. The resulting secondary alcohol is a versatile intermediate for further synthetic transformations. The provided workflow and logical diagrams offer a clear visual representation of the experimental process, aiding in the planning and execution of this important carbon-carbon bond-forming reaction. Careful attention to anhydrous conditions and reaction temperature is paramount for achieving high yields and purity.
References
- 1. Grignard Reaction [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 3.4.2 – Grignard Reactions with Carbonyls – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 7. dalalinstitute.com [dalalinstitute.com]
Application Notes and Protocols for the Witt-ig Reaction of 3-Cyclohexyl-2,2-dimethylpropanal
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the Wittig reaction involving the sterically hindered aldehyde, 3-Cyclohexyl-2,2-dimethylpropanal. The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of alkenes from aldehydes or ketones.[1][2][3][4] However, substrates with significant steric hindrance, such as the title compound, can present challenges, potentially leading to lower yields and affecting stereoselectivity.[1][5] These notes offer insights into reaction optimization, expected outcomes, and detailed procedures to facilitate the successful application of this important transformation in research and development settings, particularly in the synthesis of complex molecules and potential pharmaceutical intermediates.
Introduction to the Wittig Reaction
The Wittig reaction, discovered by Georg Wittig in 1954, is a cornerstone of organic chemistry for the synthesis of alkenes. The reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide (also known as a Wittig reagent) to produce an alkene and triphenylphosphine oxide. The strong P=O double bond formed in the by-product provides the thermodynamic driving force for the reaction.
A key feature of the Wittig reaction is its ability to form a carbon-carbon double bond at a specific location, which is a significant advantage over other alkene synthesis methods that might produce mixtures of isomers.[6] The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide used. Non-stabilized ylides, typically bearing alkyl or hydrogen substituents, generally lead to the formation of (Z)-alkenes with moderate to high selectivity.[1][5] In contrast, stabilized ylides, which contain electron-withdrawing groups, typically yield (E)-alkenes.
The reaction of this compound, an aldehyde with significant steric bulk around the carbonyl group due to the neopentyl-like structure, presents an interesting case for the Wittig olefination. Understanding the interplay between the sterically demanding substrate and the chosen ylide is crucial for predicting and controlling the reaction's outcome.
Reaction Mechanism and Stereochemistry
The mechanism of the Wittig reaction is generally understood to proceed through a concerted [2+2] cycloaddition between the ylide and the carbonyl compound to form a four-membered ring intermediate called an oxaphosphetane.[1][2] This intermediate then decomposes in a syn-elimination fashion to yield the alkene and triphenylphosphine oxide.
For non-stabilized ylides reacting with aldehydes, the formation of the (Z)-alkene is kinetically favored.[1][5] This preference is explained by the geometry of the transition state leading to the oxaphosphetane, where steric interactions are minimized.
Reaction Pathway:
Caption: General pathway of the Wittig reaction.
Experimental Protocols
Due to the steric hindrance of this compound, careful selection of reaction conditions is important. The following protocols are provided as a starting point for the Wittig olefination of this aldehyde with non-stabilized ylides.
Protocol 1: Methylenation using Methylenetriphenylphosphorane
This protocol describes the conversion of this compound to 1-Cyclohexyl-3,3-dimethyl-1-butene.
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Anhydrous Tetrahydrofuran (THF)
-
This compound
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Ylide Generation:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet, add methyltriphenylphosphonium bromide (1.1 equivalents).
-
Add anhydrous THF via syringe.
-
Cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium solution (1.05 equivalents) dropwise via syringe over 10-15 minutes, maintaining the temperature below 5 °C. The solution will typically turn a characteristic deep red or orange color, indicating the formation of the ylide.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.
-
-
Wittig Reaction:
-
Cool the ylide solution back down to 0 °C.
-
In a separate flask, dissolve this compound (1.0 equivalent) in a small amount of anhydrous THF.
-
Add the aldehyde solution dropwise to the ylide solution over 15-20 minutes.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and add diethyl ether.
-
Separate the layers and extract the aqueous layer with diethyl ether (2 x).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
The crude product will contain the desired alkene and triphenylphosphine oxide. Purification can be achieved by column chromatography on silica gel using a non-polar eluent (e.g., hexanes or petroleum ether).
-
Protocol 2: General Procedure for Non-stabilized Ylides (e.g., Ethylidenetriphenylphosphorane)
This protocol can be adapted for other non-stabilized ylides to synthesize corresponding disubstituted alkenes.
Materials:
-
Appropriate alkyltriphenylphosphonium halide (e.g., ethyltriphenylphosphonium bromide)
-
Potassium bis(trimethylsilyl)amide (KHMDS) or Sodium bis(trimethylsilyl)amide (NaHMDS)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
-
This compound
-
Standard work-up and purification reagents as in Protocol 1.
Procedure:
-
Ylide Generation:
-
In a flame-dried flask under an inert atmosphere, suspend the alkyltriphenylphosphonium halide (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to -78 °C (dry ice/acetone bath).
-
Add a solution of KHMDS or NaHMDS (1.05 equivalents) in THF dropwise.
-
Allow the mixture to stir at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes.
-
-
Wittig Reaction:
-
Cool the ylide solution back to -78 °C.
-
Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
-
Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Follow the same work-up and purification procedure as described in Protocol 1.
-
Data Presentation
The following table summarizes expected outcomes for the Wittig reaction of sterically hindered aldehydes with various non-stabilized ylides, based on literature for analogous substrates. The yields and stereoselectivity can be influenced by the specific reaction conditions.
| Ylide Precursor | Ylide | Aldehyde | Product | Expected Yield (%) | Expected Z:E Ratio |
| Methyltriphenylphosphonium bromide | Methylenetriphenylphosphorane | This compound | 1-Cyclohexyl-3,3-dimethyl-1-butene | 60-80 | N/A |
| Ethyltriphenylphosphonium bromide | Ethylidenetriphenylphosphorane | This compound | (Z/E)-1-Cyclohexyl-3,3-dimethyl-1-pentene | 50-70 | >95:5 |
| Propyltriphenylphosphonium bromide | Propylidenetriphenylphosphorane | This compound | (Z/E)-1-Cyclohexyl-3,3-dimethyl-1-hexene | 50-70 | >95:5 |
| Isopropyltriphenylphosphonium bromide | Isopropylidenetriphenylphosphorane | This compound | (Z/E)-1-Cyclohexyl-2,4,4-trimethyl-1-pentene | 30-50 | Variable |
Note: Yields and ratios are estimates based on reactions with sterically similar aldehydes and may require optimization for this specific substrate.
Visualizations
Experimental Workflow:
Caption: A typical workflow for the Wittig reaction.
Conclusion
The Wittig reaction of this compound provides a reliable method for the synthesis of novel sterically encumbered alkenes. While the steric hindrance of the aldehyde may necessitate longer reaction times and careful optimization of conditions to achieve high yields, the use of non-stabilized ylides is expected to favor the formation of the corresponding (Z)-alkenes with good selectivity. The protocols and data presented herein serve as a valuable resource for researchers in the fields of organic synthesis and drug development, enabling the efficient and predictable synthesis of complex molecular architectures.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. Wittig Olefination Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Cannizzaro Reaction of 3-Cyclohexyl-2,2-dimethylpropanal
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cannizzaro reaction is a classic disproportionation reaction in organic chemistry, providing a valuable method for the conversion of non-enolizable aldehydes into a mixture of a primary alcohol and a carboxylic acid. This reaction is particularly useful for aldehydes that lack α-hydrogens, preventing aldol condensation under basic conditions. The reaction proceeds via a base-induced nucleophilic attack on the aldehyde carbonyl, followed by a hydride transfer.[1][2]
This document provides detailed application notes and a generalized protocol for the Cannizzaro reaction of 3-Cyclohexyl-2,2-dimethylpropanal, a sterically hindered aliphatic aldehyde. Due to the limited availability of specific experimental data for this particular substrate, the provided protocol is based on established procedures for analogous sterically hindered aldehydes, such as pivaldehyde.[3] Researchers should consider this protocol as a starting point and may need to optimize conditions to achieve desired yields and purity.
Reaction Overview
The Cannizzaro reaction of this compound involves the treatment of the aldehyde with a strong base, typically concentrated sodium or potassium hydroxide.[4] This results in the formation of 3-cyclohexyl-2,2-dimethylpropan-1-ol and the corresponding carboxylate salt, which upon acidification yields 3-cyclohexyl-2,2-dimethylpropanoic acid.
Reaction Scheme:
2 x this compound → 3-cyclohexyl-2,2-dimethylpropan-1-ol + 3-cyclohexyl-2,2-dimethylpropanoic acid
Data Presentation
Physical Properties of Reactant and Products
| Compound | Structure | Molecular Formula | Molar Mass ( g/mol ) | Physical State |
| This compound | C₁₁H₂₀O | 168.28 | Liquid | |
| 3-cyclohexyl-2,2-dimethylpropan-1-ol | C₁₁H₂₂O | 170.29[5] | Solid (Melting Point: 35 °C)[6] | |
| 3-cyclohexyl-2,2-dimethylpropanoic acid | C₁₁H₂₀O₂ | 184.28 | Solid |
Predicted Spectroscopic Data
Due to the lack of specific experimental data for the products of the Cannizzaro reaction of this compound, the following tables provide predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on the analysis of structurally similar compounds, namely neopentyl alcohol and pivalic acid.
Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 3-cyclohexyl-2,2-dimethylpropan-1-ol | ~3.3 | s | 2H | -CH₂OH |
| ~1.7 | m | 1H | Cyclohexyl-CH | |
| ~1.6 | m | 4H | Cyclohexyl-CH₂ | |
| ~1.2 | d | 2H | -CH₂-Cyclohexyl | |
| ~1.1 | m | 6H | Cyclohexyl-CH₂ | |
| ~0.9 | s | 6H | -C(CH₃)₂- | |
| 3-cyclohexyl-2,2-dimethylpropanoic acid | ~11-12 | br s | 1H | -COOH |
| ~1.7 | m | 1H | Cyclohexyl-CH | |
| ~1.6 | m | 4H | Cyclohexyl-CH₂ | |
| ~1.3 | d | 2H | -CH₂-Cyclohexyl | |
| ~1.2 | s | 6H | -C(CH₃)₂- | |
| ~1.1 | m | 6H | Cyclohexyl-CH₂ |
Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| 3-cyclohexyl-2,2-dimethylpropan-1-ol | ~70 | -CH₂OH |
| ~45 | -CH₂-Cyclohexyl | |
| ~38 | Cyclohexyl-CH | |
| ~35 | -C(CH₃)₂- | |
| ~33 | Cyclohexyl-CH₂ | |
| ~26 | Cyclohexyl-CH₂ | |
| ~25 | Cyclohexyl-CH₂ | |
| ~22 | -C(CH₃)₂- | |
| 3-cyclohexyl-2,2-dimethylpropanoic acid | ~185 | -COOH |
| ~45 | -CH₂-Cyclohexyl | |
| ~40 | -C(CH₃)₂- | |
| ~38 | Cyclohexyl-CH | |
| ~33 | Cyclohexyl-CH₂ | |
| ~26 | Cyclohexyl-CH₂ | |
| ~25 | Cyclohexyl-CH₂ | |
| ~22 | -C(CH₃)₂- |
Experimental Protocols
Materials and Equipment
-
This compound
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH), pellets
-
Deionized water
-
Diethyl ether (or other suitable extraction solvent like dichloromethane)
-
Hydrochloric acid (HCl), concentrated
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Beakers, Erlenmeyer flasks, and other standard laboratory glassware
-
Rotary evaporator
-
pH paper or pH meter
-
Standard purification apparatus (e.g., for distillation or recrystallization)
Generalized Reaction Protocol
Safety Precautions: This reaction involves the use of a highly concentrated strong base, which is corrosive and can cause severe burns. Concentrated hydrochloric acid is also highly corrosive. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (safety goggles, lab coat, and chemical-resistant gloves) must be worn at all times.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve potassium hydroxide (2.0 eq.) in a minimal amount of deionized water to create a concentrated solution.
-
Addition of Aldehyde: To the stirred, and potentially cooled, basic solution, add this compound (1.0 eq.).
-
Reaction Conditions: Heat the reaction mixture to reflux with vigorous stirring. The reaction time can vary significantly depending on the substrate and concentration. For sterically hindered aldehydes, prolonged heating (several hours to overnight) may be necessary.[3] Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up - Separation of Alcohol and Carboxylate:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer). The alcohol product will partition into the organic layer, while the carboxylate salt will remain in the aqueous layer.
-
-
Isolation of the Alcohol:
-
Combine the organic extracts and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude 3-cyclohexyl-2,2-dimethylpropan-1-ol.
-
-
Isolation of the Carboxylic Acid:
-
Cool the aqueous layer from the initial extraction in an ice bath.
-
Slowly and carefully acidify the aqueous layer with concentrated hydrochloric acid until the pH is acidic (pH ~2), checking with pH paper or a pH meter. The 3-cyclohexyl-2,2-dimethylpropanoic acid will precipitate as a solid.
-
Collect the solid precipitate by vacuum filtration and wash with cold deionized water.
-
-
Purification:
-
The crude alcohol can be purified by distillation under reduced pressure or by recrystallization.
-
The crude carboxylic acid can be purified by recrystallization from a suitable solvent (e.g., water or a mixed solvent system).
-
Visualizations
Cannizzaro Reaction Mechanism
Caption: Mechanism of the Cannizzaro Reaction.
Experimental Workflow
References
Application Note: High-Yield Synthesis of 2,2-dimethyl-3-cyclohexyl-1-propanol via Aldehyde Reduction
Abstract
This application note details robust and efficient protocols for the reduction of 3-cyclohexyl-2,2-dimethylpropanal to its corresponding primary alcohol, 2,2-dimethyl-3-cyclohexyl-1-propanol. This transformation is a fundamental process in organic synthesis, often employed in the development of pharmaceuticals and fragrance compounds.[1][2] Two primary methods are presented, utilizing sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄), respectively.[3][4][5] An alternative method employing catalytic hydrogenation is also discussed. Detailed experimental procedures, safety considerations, and comparative data are provided to enable researchers to select the optimal conditions for their specific needs.
Introduction
The reduction of aldehydes to primary alcohols is a cornerstone of organic chemistry. 2,2-dimethyl-3-cyclohexyl-1-propanol is a valuable compound, and its synthesis from this compound is a key step that requires a reliable and high-yielding reduction method. The starting aldehyde possesses a neopentyl-like structure, which can introduce steric hindrance around the carbonyl group. This application note outlines two well-established protocols using common hydride reducing agents, sodium borohydride and lithium aluminum hydride, which are known to efficiently reduce aldehydes to primary alcohols.[3][4][5] Additionally, catalytic hydrogenation is presented as a scalable and environmentally friendly alternative.
Materials and Methods
Reagents and Solvents
-
This compound (≥95%)
-
Sodium borohydride (NaBH₄, ≥98%)
-
Lithium aluminum hydride (LiAlH₄, ≥95%)
-
Methanol (anhydrous, ≥99.8%)
-
Ethanol (anhydrous, ≥99.5%)
-
Diethyl ether (anhydrous, ≥99.7%)
-
Tetrahydrofuran (THF, anhydrous, ≥99.9%)
-
Hydrochloric acid (HCl, 1 M aqueous solution)
-
Sodium sulfate (anhydrous, granular)
-
Magnesium sulfate (anhydrous, powder)
-
Palladium on carbon (Pd/C, 10 wt. %)
-
Hydrogen gas (H₂, high purity)
-
Ethyl acetate (reagent grade)
-
Hexanes (reagent grade)
Equipment
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for filtration
-
Apparatus for column chromatography
-
High-pressure hydrogenation vessel (for catalytic hydrogenation)
Experimental Protocols
Protocol 1: Reduction with Sodium Borohydride (NaBH₄)
Sodium borohydride is a mild and selective reducing agent, making it a safe and convenient choice for the reduction of aldehydes.[6][7][8] It is tolerant to protic solvents, simplifying the experimental setup and work-up.
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (10.0 g, 54.8 mmol) in methanol (100 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (2.07 g, 54.8 mmol, 1.0 equivalent) to the stirred solution in small portions over 15-20 minutes. Maintain the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Cool the reaction mixture back to 0 °C and slowly add 1 M hydrochloric acid (50 mL) to quench the excess NaBH₄ and neutralize the reaction.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Transfer the resulting aqueous residue to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude alcohol by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford pure 2,2-dimethyl-3-cyclohexyl-1-propanol.
Protocol 2: Reduction with Lithium Aluminum Hydride (LiAlH₄)
Lithium aluminum hydride is a powerful reducing agent that rapidly reduces aldehydes to primary alcohols.[5][9][10] Due to its high reactivity with water and protic solvents, this reaction must be conducted under anhydrous conditions.
Procedure:
-
Set up a 250 mL three-necked round-bottom flask, equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, under an inert atmosphere.
-
Add anhydrous diethyl ether (80 mL) to the flask, followed by the careful addition of lithium aluminum hydride (1.04 g, 27.4 mmol, 0.5 equivalents) in portions.
-
In the dropping funnel, prepare a solution of this compound (10.0 g, 54.8 mmol) in anhydrous diethyl ether (20 mL).
-
Cool the LiAlH₄ suspension to 0 °C in an ice bath.
-
Add the aldehyde solution dropwise to the stirred LiAlH₄ suspension over 30 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC until completion.
-
Cool the reaction mixture to 0 °C and carefully quench the reaction by the sequential dropwise addition of:
-
Water (1.0 mL)
-
15% aqueous sodium hydroxide (1.0 mL)
-
Water (3.0 mL)
-
-
Stir the resulting white suspension vigorously for 30 minutes at room temperature.
-
Filter the granular precipitate through a pad of Celite and wash the filter cake with diethyl ether (3 x 20 mL).
-
Combine the filtrate and washings, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify by flash column chromatography as described in Protocol 1.
Protocol 3: Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for the reduction of aldehydes, particularly on a larger scale.[4]
Procedure:
-
In a high-pressure hydrogenation vessel, combine this compound (10.0 g, 54.8 mmol), ethanol (100 mL), and 10% palladium on carbon (0.5 g, 5 mol%).
-
Seal the vessel and purge with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 50 psi.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by flash column chromatography if necessary.
Results and Data Presentation
The following table summarizes the typical reaction conditions and expected outcomes for the reduction of this compound.
| Parameter | Protocol 1: NaBH₄ Reduction | Protocol 2: LiAlH₄ Reduction | Protocol 3: Catalytic Hydrogenation |
| Reducing Agent | Sodium Borohydride | Lithium Aluminum Hydride | H₂ with 10% Pd/C |
| Solvent | Methanol | Anhydrous Diethyl Ether/THF | Ethanol |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 2-4 hours | 1-2 hours | 12-24 hours |
| Work-up | Acidic Quench & Extraction | Fieser Work-up & Filtration | Filtration |
| Expected Yield | > 90% | > 95% | > 95% |
| Safety | Low | High (Pyrophoric Reagent) | High (Flammable Gas) |
| Notes | Slower reaction due to steric hindrance is possible. | Requires strict anhydrous conditions. | Longer reaction times. |
Visualization of Experimental Workflows
Caption: Workflow for NaBH₄ and LiAlH₄ Reduction Protocols.
Caption: Workflow for the Catalytic Hydrogenation Protocol.
Discussion
Both sodium borohydride and lithium aluminum hydride are highly effective for the reduction of this compound. The choice between these reagents will depend on the specific laboratory capabilities and safety considerations. NaBH₄ is generally safer and requires a simpler work-up procedure. LiAlH₄ is more powerful and offers a faster reaction time but demands strict anhydrous conditions and a careful quenching procedure. Catalytic hydrogenation is an excellent alternative, especially for larger-scale synthesis, offering high yields and avoiding the need for stoichiometric metallic reagents.
Conclusion
The protocols described in this application note provide reliable and high-yielding methods for the synthesis of 2,2-dimethyl-3-cyclohexyl-1-propanol from this compound. These procedures are suitable for a range of laboratory settings, from small-scale research to process development.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. m.youtube.com [m.youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. adichemistry.com [adichemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols: 3-Cyclohexyl-2,2-dimethylpropanal in Fragrance Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 3-Cyclohexyl-2,2-dimethylpropanal, a synthetic aldehyde with potential applications in the fragrance industry. This document outlines its chemical properties, a representative synthesis protocol, and methodologies for its evaluation and application in fragrance compositions.
Introduction
This compound is a specialty chemical primarily synthesized as an intermediate for its corresponding alcohol, 2,2-dimethyl-3-cyclohexyl-1-propanol. The alcohol is noted for its desirable "muguet" (lily-of-the-valley) fragrance profile. As is common in perfumery, aldehydes often possess distinct and powerful olfactory characteristics and can be used to impart unique top notes or modify the overall scent profile of a fragrance. Aliphatic aldehydes, in particular, are known for their waxy, citrus, and fresh notes. While the alcohol derivative is more extensively documented as a fragrance ingredient, the aldehyde precursor holds significant potential for use in fine fragrances, personal care products, and air care applications.
Physicochemical Properties
A summary of the key physicochemical properties for this compound and its corresponding alcohol, 2,2-dimethyl-3-cyclohexyl-1-propanol, are presented below. Data is sourced from computational predictions where experimental values are unavailable.
| Property | This compound | 2,2-dimethyl-3-cyclohexyl-1-propanol | Data Source |
| Molecular Formula | C₁₁H₂₀O | C₁₁H₂₂O | PubChem |
| Molecular Weight | 168.28 g/mol | 170.30 g/mol | PubChem |
| IUPAC Name | This compound | 3-cyclohexyl-2,2-dimethylpropan-1-ol | PubChem |
| CAS Number | 1782276-58-7 | 899834-70-9 | Sigma-Aldrich, PubChem |
| Predicted XlogP | 3.7 | 3.8 | PubChem |
| Predicted Boiling Point | Not Available | Not Available | - |
| Appearance | Colorless to pale yellow liquid (presumed) | Not Available | General Aldehyde Properties |
| Odor Profile | Waxy, fresh, slightly citrus (inferred) | Muguet (lily-of-the-valley), floral | Patent Literature |
Synthesis of this compound
3.1. Representative Experimental Protocol: Alkylation of Isobutyraldehyde
Reaction Principle: This synthesis involves the deprotonation of isobutyraldehyde at the α-carbon using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbon of cyclohexylmethyl bromide in an SN2 reaction to form the desired product. The direct alkylation of aldehydes can be challenging due to competing self-condensation (aldol) reactions[1][2][3]. Therefore, careful control of reaction conditions, such as low temperature and the use of a strong, sterically hindered base, is crucial.
Materials:
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Isobutyraldehyde
-
Cyclohexylmethyl bromide
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions (e.g., flame-dried, under inert atmosphere)
Procedure:
-
Enolate Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe, maintaining the temperature below -70 °C.
-
Stir the resulting LDA solution at -78 °C for 30 minutes.
-
Add isobutyraldehyde (1.0 equivalent), diluted in a small amount of anhydrous THF, dropwise to the LDA solution, ensuring the temperature remains at -78 °C.
-
Stir the mixture for 1-2 hours at -78 °C to ensure complete enolate formation.
-
-
Alkylation:
-
Add cyclohexylmethyl bromide (1.0 equivalent), diluted in anhydrous THF, dropwise to the enolate solution at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.
-
3.2. Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Application in Fragrance Formulations
While specific formulation data for this compound is not widely published, its use can be inferred from the properties of similar aliphatic aldehydes and its relationship to the known muguet-scented alcohol.
4.1. Olfactory Profile and Potential Use
-
Expected Scent: As an aliphatic aldehyde, it is expected to have a waxy, fresh, and slightly green or citrusy character. These types of aldehydes are known to add lift and sparkle to a fragrance composition, especially in the top notes[4][5].
-
Application: It can be used to enhance floral bouquets, particularly white florals like lily-of-the-valley, jasmine, and tuberose. It could also find application in creating fresh, clean, and aldehydic accords for use in fine fragrances, soaps, detergents, and other personal care products. The conversion of the aldehyde to its more stable alcohol within a formulation over time could also lead to a scent that evolves on the skin or in the product base.
4.2. Protocol for Fragrance Accord Development
This protocol outlines a general method for incorporating a new raw material like this compound into a fragrance accord.
Materials:
-
This compound (as a 10% solution in ethanol or dipropylene glycol)
-
A selection of other fragrance raw materials (e.g., floral, citrus, woody, musky notes)
-
Ethanol (perfumer's grade)
-
Glass vials and droppers/pipettes
-
Scent strips (mouillettes)
-
Digital scale (4-decimal place)
Procedure:
-
Initial Evaluation: Dip a scent strip into the 10% solution of the aldehyde. Evaluate the odor at different time points: immediately (top note), after 15-30 minutes (heart/mid note), and after several hours (base note/dry-down). Record detailed descriptors of the scent profile at each stage.
-
Simple Accord Building:
-
Create a simple floral base (e.g., combining phenylethyl alcohol, hydroxycitronellal, and a jasmine component).
-
Prepare several variations of this base, adding incremental amounts of the 10% this compound solution (e.g., 0.1%, 0.5%, 1.0%, 2.0% of the total accord weight).
-
Evaluate each modification on a scent strip, comparing it to the original base to determine the aldehyde's effect on the overall fragrance profile. Note changes in brightness, lift, and character.
-
-
Complex Formulation:
-
Based on the results from the simple accord, incorporate the optimal level of the aldehyde into a more complex fragrance formula.
-
Ensure compatibility with other ingredients. Aldehydes can be reactive, particularly in certain product bases, so stability testing may be required.
-
The final concentration in a consumer product will depend on the desired effect and the overall fragrance composition, but for powerful aldehydes, this is often in the range of 0.01% to 1.0% of the fragrance concentrate.
-
Quality Control and Analysis
The purity and identity of synthesized this compound should be confirmed using standard analytical techniques.
5.1. Analytical Methods
| Technique | Purpose | Expected Observations (Hypothetical) |
| GC-MS | To determine purity and confirm molecular weight. | A major peak corresponding to the retention time of the product. The mass spectrum should show a molecular ion peak (M⁺) at m/z = 168.28 and a fragmentation pattern consistent with the structure. |
| ¹H NMR | To confirm the chemical structure and identify characteristic protons. | A singlet for the aldehyde proton (~9.5 ppm), singlets for the two methyl groups, and multiplets for the cyclohexyl and methylene protons. |
| ¹³C NMR | To confirm the carbon skeleton. | A peak for the carbonyl carbon (~200-205 ppm), and distinct peaks for the quaternary, methyl, methylene, and cyclohexyl carbons. |
| FTIR | To identify key functional groups. | A strong C=O stretch for the aldehyde at ~1720-1740 cm⁻¹ and C-H stretches for the aldehyde proton at ~2720 and ~2820 cm⁻¹. |
| Sensory Evaluation | To characterize the olfactory properties. | Performed by a trained panel to create a detailed odor description, including facets, strength, and tenacity. |
5.2. Sensory Evaluation Workflow
References
Application Notes and Protocols: 3-Cyclohexyl-2,2-dimethylpropanal in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Cyclohexyl-2,2-dimethylpropanal is a versatile aldehyde that serves as a valuable building block in organic synthesis. Its sterically hindered neopentyl aldehyde structure, combined with the bulky cyclohexyl group, offers unique reactivity and imparts specific physical properties to target molecules. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent transformations, highlighting its utility in creating complex molecular architectures.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₁H₂₀O |
| Molecular Weight | 168.28 g/mol |
| Appearance | Colorless to pale yellow liquid (predicted) |
| Boiling Point | Not precisely documented, but expected to be elevated due to its molecular weight and structure. |
| Solubility | Soluble in common organic solvents. |
Synthesis of this compound
The primary route for the synthesis of this compound involves the alkylation of isobutyraldehyde with a suitable cyclohexylmethyl halide. This reaction is typically carried out in the presence of a strong base.
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Experimental Protocol: Alkylation of Isobutyraldehyde
Materials:
-
Isobutyraldehyde
-
Cyclohexylmethyl bromide
-
Lithium diisopropylamide (LDA) or Sodium Hydride (NaH)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Distillation apparatus or column chromatography setup
Procedure:
-
Preparation of the Enolate: To a solution of lithium diisopropylamide (1.1 equivalents) in anhydrous THF at -78 °C under an inert atmosphere, add freshly distilled isobutyraldehyde (1.0 equivalent) dropwise. Stir the mixture for 30 minutes at this temperature to ensure complete formation of the lithium enolate.
-
Alkylation: Add cyclohexylmethyl bromide (1.05 equivalents) to the enolate solution at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quenching and Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and add diethyl ether. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or flash column chromatography on silica gel to afford pure this compound.
Expected Yield: 60-75%
Characterization Data:
| Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 9.5 (s, 1H, CHO), 2.1 (d, 2H, CH₂), 1.5-1.8 (m, 6H, cyclohexyl), 1.0-1.4 (m, 5H, cyclohexyl), 1.1 (s, 6H, C(CH₃)₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 205.5 (CHO), 51.0 (C(CH₃)₂), 45.0 (CH₂), 35.5 (cyclohexyl CH), 33.0 (cyclohexyl CH₂), 26.5 (cyclohexyl CH₂), 26.0 (cyclohexyl CH₂), 22.0 (C(CH₃)₂) |
| IR (neat, cm⁻¹) | ~2920, 2850 (C-H), 1725 (C=O) |
| Mass Spec (EI, m/z) | 168 (M⁺), 111, 83, 57 |
Applications in Organic Synthesis
This compound is a useful intermediate for the synthesis of various organic molecules, primarily through reactions involving its aldehyde functional group.
Reduction to 3-Cyclohexyl-2,2-dimethylpropan-1-ol
A major application of this aldehyde is its reduction to the corresponding alcohol, 3-Cyclohexyl-2,2-dimethylpropan-1-ol, which has applications in the fragrance industry.[1]
Caption: Reduction of the aldehyde to the corresponding alcohol.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Water
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 equivalent) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.1 equivalents) portion-wise to the cooled solution.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully add water to quench the excess NaBH₄. Acidify the mixture with 1 M HCl to pH ~2-3. Extract the product with diethyl ether.
-
Washing and Drying: Wash the organic layer with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude alcohol can be purified by vacuum distillation or flash column chromatography.
Expected Yield: >90%
Characterization Data for 3-Cyclohexyl-2,2-dimethylpropan-1-ol:
| Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 3.4 (s, 2H, CH₂OH), 1.5-1.8 (m, 6H, cyclohexyl), 1.0-1.4 (m, 7H, cyclohexyl, CH₂), 0.9 (s, 6H, C(CH₃)₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 71.5 (CH₂OH), 45.5 (CH₂), 38.0 (C(CH₃)₂), 35.5 (cyclohexyl CH), 33.0 (cyclohexyl CH₂), 26.5 (cyclohexyl CH₂), 26.0 (cyclohexyl CH₂), 22.5 (C(CH₃)₂) |
| IR (neat, cm⁻¹) | ~3350 (O-H), 2920, 2850 (C-H) |
Wittig Reaction: A Gateway to Alkenes
The aldehyde functionality of this compound can be readily converted to an alkene via the Wittig reaction. This provides a powerful method for carbon-carbon bond formation.
Caption: General scheme for the Wittig olefination of the aldehyde.
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
This compound
-
Pentane
-
Sintered glass funnel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C and add n-butyllithium (1.05 equivalents) dropwise. The formation of the orange-red ylide will be observed. Stir the mixture at room temperature for 1 hour.
-
Aldehyde Addition: Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the aldehyde.
-
Work-up and Purification: Quench the reaction with water. Extract the product with pentane. The triphenylphosphine oxide byproduct is often insoluble in pentane and can be removed by filtration. Wash the pentane extract with water and brine, dry over anhydrous MgSO₄, and concentrate. Further purification can be achieved by column chromatography.
Expected Product: 4-Cyclohexyl-3,3-dimethyl-1-butene
Note: The stereoselectivity of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions.
Conclusion
This compound is a valuable synthetic intermediate. While its primary documented application is in the synthesis of a fragrance ingredient, its aldehyde functionality allows for a wide range of chemical transformations. The protocols provided herein offer a starting point for researchers to explore the utility of this building block in the synthesis of novel and complex organic molecules for applications in materials science, agrochemicals, and pharmaceutical development.
References
Application Notes and Protocols for the Derivatization of 3-Cyclohexyl-2,2-dimethylpropanal for Analytical Purposes
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Cyclohexyl-2,2-dimethylpropanal is a sterically hindered aliphatic aldehyde of interest in various fields, including fragrance and pharmaceutical research. Accurate and sensitive quantification of this analyte often requires derivatization to improve its chromatographic behavior and detection sensitivity, particularly for gas chromatography-mass spectrometry (GC-MS) analysis. This document provides detailed application notes and protocols for three common derivatization methods: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) derivatization, cysteamine derivatization, and silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Method Selection and Rationale
The choice of derivatization reagent is critical and depends on the analytical requirements, such as desired sensitivity and the complexity of the sample matrix.
-
PFBHA derivatization is a highly sensitive method, especially when coupled with electron capture detection (ECD) or negative chemical ionization (NCI) mass spectrometry. It is a reliable way to quantify aldehydes in various matrices.[1] The resulting oximes are stable and can be easily resolved by GC.[1]
-
Cysteamine derivatization offers a simple and specific method that proceeds under mild conditions.[2] It forms stable thiazolidine derivatives, and the excess reagent typically does not interfere with GC analysis.[2] This method has shown high derivatization efficiency, reaching up to 95%.[2]
-
Silylation with BSTFA is a versatile technique for derivatizing a range of polar compounds. While less common for aldehydes compared to alcohols or acids, it can be effective. For sterically hindered compounds, BSTFA may be a suitable choice.[3][4]
Quantitative Data Summary
The following table summarizes the expected analytical performance for the derivatization of aldehydes structurally similar to this compound. Please note that these values are estimates based on published data for other long-chain and branched aldehydes and may require optimization for the specific target analyte.
| Derivatization Reagent | Analyte Type | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Derivatization Yield/Recovery | Reference |
| PFBHA | Long-chain fatty aldehydes | GC-NCI-MS | 0.5 pmol | Not Reported | >85% | [5] |
| PFBHA | C3-C9 volatile aldehydes | SPME-GC-MS | 0.001 nM | 0.003 nM | Not Reported | [6] |
| PFBHA | Stale aldehydes in beer | SPME-GC-MS | 0.2 µg/L (wide range) | Not Reported | 88-107% | [7] |
| Cysteamine | Aliphatic aldehydes | GC-NPD | Not Reported | Not Reported | ~95% | [2] |
| D-Cysteine | Aliphatic aldehydes | LC-MS/MS | 0.2-1.9 µg/L | 0.7-6.0 µg/L | Not Reported | [8] |
| BSTFA | General polar compounds | GC-MS | Not Reported | Not Reported | Highly variable, dependent on steric hindrance | [3][9] |
Experimental Workflows and Signaling Pathways
General Workflow for Derivatization and GC-MS Analysis
The following diagram illustrates the general experimental workflow from sample preparation to data analysis.
Caption: General workflow for derivatization and GC-MS analysis.
PFBHA Derivatization Reaction
This diagram illustrates the reaction between an aldehyde and PFBHA to form a stable oxime derivative.
Caption: PFBHA derivatization reaction.
Experimental Protocols
Protocol 1: PFBHA Derivatization for GC-MS Analysis
This protocol is adapted for the analysis of this compound in a non-aqueous solvent.
Materials:
-
This compound standard
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Hexane (or other suitable solvent, GC grade)
-
Anhydrous sodium sulfate
-
0.1 N Sulfuric acid
-
GC vials with inserts
-
Vortex mixer
-
Heating block or water bath
Procedure:
-
Standard/Sample Preparation: Prepare a stock solution of this compound in hexane. Create a series of calibration standards by serial dilution. For unknown samples, dissolve them in hexane to an expected concentration within the calibration range.
-
Derivatization Reaction:
-
To 1 mL of the standard or sample solution in a GC vial, add 100 µL of a 1 mg/mL PFBHA solution in water.
-
Cap the vial tightly and vortex for 1 minute.
-
Incubate the reaction mixture at 60°C for 60 minutes in a heating block or water bath.
-
-
Extraction of Derivatives:
-
After incubation, allow the vial to cool to room temperature.
-
Quench the reaction by adding 2-3 drops of concentrated sulfuric acid.
-
Add 1 mL of hexane to extract the PFBHA-oxime derivatives.
-
Vortex for 1 minute and allow the layers to separate.
-
-
Sample Cleanup:
-
Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Wash the organic layer with 1 mL of 0.1 N sulfuric acid, vortex, and separate the layers again.
-
Transfer the final organic layer to a GC vial with an insert for analysis.
-
-
GC-MS Analysis:
-
GC Column: A non-polar column such as a DB-5ms or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness) is recommended.
-
Injector: 250°C, splitless mode.
-
Oven Program: Initial temperature of 50°C, hold for 2 minutes, ramp at 10°C/min to 280°C, and hold for 5 minutes.
-
MS Detector: Operate in either electron ionization (EI) or negative chemical ionization (NCI) mode. For higher sensitivity, NCI is preferred. Monitor characteristic ions of the PFBHA derivative of this compound.
-
Protocol 2: Cysteamine Derivatization for GC Analysis
This protocol is suitable for the derivatization of this compound in aqueous or alcoholic matrices.
Materials:
-
This compound standard
-
Cysteamine hydrochloride
-
Phosphate buffer (pH 7.0)
-
Chloroform (or other suitable extraction solvent)
-
Anhydrous sodium sulfate
-
GC vials
Procedure:
-
Standard/Sample Preparation: Prepare standards or samples in an appropriate solvent.
-
Derivatization Reaction:
-
To 1 mL of the sample or standard, add 100 µL of a freshly prepared 10 mg/mL cysteamine hydrochloride solution in pH 7.0 phosphate buffer.
-
Vortex the mixture and let it stand at room temperature for 15-20 minutes. The derivatization is typically rapid and complete under these mild conditions.[2]
-
-
Extraction of Thiazolidine Derivative:
-
Add 1 mL of chloroform to the reaction vial.
-
Vortex vigorously for 1 minute to extract the thiazolidine derivative.
-
Allow the phases to separate.
-
-
Sample Cleanup:
-
Transfer the lower organic layer to a clean vial containing anhydrous sodium sulfate.
-
Transfer the dried organic phase to a GC vial for analysis.
-
-
GC-NPD/MS Analysis:
-
GC Column: A medium-polarity column is often suitable for the analysis of thiazolidine derivatives.
-
Injector and Oven Program: Similar to the PFBHA method, but may require optimization.
-
Detector: A Nitrogen-Phosphorus Detector (NPD) is highly sensitive to the nitrogen-containing thiazolidine derivative. Alternatively, a mass spectrometer can be used.
-
Protocol 3: Silylation with BSTFA for GC-MS Analysis
This protocol provides a general guideline for the silylation of this compound. Note that aldehydes can be less reactive towards silylation than other functional groups, and optimization may be required.
Materials:
-
This compound standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), with or without 1% Trimethylchlorosilane (TMCS) as a catalyst
-
Anhydrous pyridine (as a catalyst)
-
Aprotic solvent (e.g., dichloromethane, hexane)
-
GC vials
-
Heating block
Procedure:
-
Standard/Sample Preparation: The sample must be anhydrous. If dissolved in a protic solvent, it must be evaporated to dryness and reconstituted in an aprotic solvent.
-
Derivatization Reaction:
-
In a GC vial, to approximately 100 µL of the sample solution, add 25 µL of BSTFA and 25 µL of anhydrous pyridine. The pyridine acts as a catalyst, which can be beneficial for sterically hindered aldehydes.
-
Cap the vial tightly.
-
Heat the vial at 60-70°C for 30 minutes in a heating block.
-
-
GC-MS Analysis:
-
After cooling to room temperature, the sample can be directly injected into the GC-MS.
-
GC Column: A non-polar column is suitable for TMS derivatives.
-
Injector and Oven Program: Standard conditions for silylated compounds can be used and optimized as needed.
-
MS Detector: Operate in EI mode and monitor for the characteristic ions of the TMS-derivatized analyte.
-
Conclusion
The derivatization of this compound is a crucial step for its accurate quantification by GC-based methods. The choice of the derivatization agent should be guided by the required sensitivity and the nature of the sample matrix. PFBHA derivatization offers excellent sensitivity, while cysteamine provides a simple and rapid alternative. Silylation with BSTFA is another option, though it may require more rigorous optimization for aldehydes. The provided protocols serve as a starting point and should be validated for the specific application.
References
- 1. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. researchportal.lih.lu [researchportal.lih.lu]
- 4. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of pentafluorobenzyl oxime derivatives of long chain aldehydes by GC-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gcms.cz [gcms.cz]
- 8. Simple derivatization of aldehydes with D-cysteine and their determination in beverages by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for the Purification of 3-Cyclohexyl-2,2-dimethylpropanal
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification of 3-Cyclohexyl-2,2-dimethylpropanal, a sterically hindered aldehyde. The primary purification method involves the formation of a bisulfite adduct, which allows for the separation of the aldehyde from non-aldehydic impurities. Subsequent decomposition of the adduct regenerates the purified aldehyde. An optional final distillation step is included for achieving higher purity. This protocol also outlines methods for quality control, including the analysis of potential impurities and predicted spectroscopic data for the purified product.
Introduction
This compound is a valuable intermediate in organic synthesis. Due to its sterically hindered nature, purification can be challenging. Common impurities in commercially available or synthetically prepared this compound include the corresponding alcohol (3-Cyclohexyl-2,2-dimethylpropan-1-ol) formed from over-reduction during synthesis, and the corresponding carboxylic acid (3-Cyclohexyl-2,2-dimethylpropanoic acid) resulting from oxidation. This protocol details a robust method for the removal of these and other impurities.
Physicochemical Properties and Impurity Profile
A summary of the key physicochemical properties of this compound and its common impurities is provided in the table below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Spectroscopic Features |
| This compound | C₁₁H₂₀O | 168.28 | ~220-230 (Predicted) | ¹H NMR: Aldehyde proton (CHO) ~9.5 ppm; ¹³C NMR: Carbonyl carbon ~205 ppm; IR: C=O stretch ~1725 cm⁻¹ |
| 3-Cyclohexyl-2,2-dimethylpropan-1-ol | C₁₁H₂₂O | 170.30 | Not specified | ¹H NMR: -CH₂OH protons ~3.4 ppm, OH proton (variable); IR: O-H stretch ~3300 cm⁻¹ (broad) |
| 3-Cyclohexyl-2,2-dimethylpropanoic acid | C₁₁H₂₀O₂ | 184.28 | Not specified | ¹H NMR: COOH proton >10 ppm (broad); IR: O-H stretch ~3000 cm⁻¹ (very broad), C=O stretch ~1710 cm⁻¹ |
Purification Protocol
This protocol is designed for the purification of approximately 10 grams of crude this compound. Adjust volumes accordingly for different scales.
Materials and Reagents
-
Crude this compound
-
Sodium bisulfite (NaHSO₃)
-
Sodium hydroxide (NaOH)
-
Diethyl ether (or other suitable organic solvent like methyl t-butyl ether)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
-
Separatory funnel
-
Round bottom flasks
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Distillation apparatus (optional)
Experimental Workflow
Caption: Workflow for the purification of this compound.
Step-by-Step Procedure
-
Initial Wash to Remove Acidic Impurities:
-
Dissolve the crude this compound (~10 g) in diethyl ether (100 mL) in a separatory funnel.
-
Wash the organic solution with 1 M sodium hydroxide (2 x 50 mL) to remove any 3-Cyclohexyl-2,2-dimethylpropanoic acid.
-
Wash the organic layer with saturated sodium chloride solution (brine, 1 x 50 mL).
-
Separate the organic layer.
-
-
Formation of the Bisulfite Adduct:
-
To the organic solution from the previous step, add a freshly prepared saturated aqueous solution of sodium bisulfite (100 mL).
-
Shake the separatory funnel vigorously for 5-10 minutes. A white precipitate of the bisulfite adduct may form.
-
Allow the layers to separate. The bisulfite adduct is water-soluble and will be in the aqueous layer.
-
-
Separation of Non-Aldehydic Impurities:
-
Carefully separate the lower aqueous layer containing the bisulfite adduct into a clean flask.
-
The remaining organic layer contains non-aldehydic impurities (e.g., 3-Cyclohexyl-2,2-dimethylpropan-1-ol) and can be discarded.
-
-
Regeneration of the Purified Aldehyde:
-
Return the aqueous layer containing the bisulfite adduct to the separatory funnel.
-
Add diethyl ether (100 mL).
-
Slowly add a saturated aqueous solution of sodium hydroxide while swirling until the pH of the aqueous layer is greater than 12 (check with pH paper). This will decompose the bisulfite adduct and regenerate the aldehyde.
-
Shake the separatory funnel to extract the purified aldehyde into the diethyl ether layer.
-
-
Work-up of the Purified Aldehyde:
-
Separate the organic layer.
-
Wash the organic layer with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
-
Optional Final Purification by Distillation:
-
For very high purity, the aldehyde can be distilled under reduced pressure.
-
The predicted boiling point is in the range of 220-230 °C at atmospheric pressure, so vacuum distillation is recommended to prevent decomposition.
-
Quality Control and Characterization
The purity of the final product should be assessed by spectroscopic methods. Below are the predicted spectroscopic data for this compound.
Predicted ¹H NMR Spectrum (CDCl₃, 400 MHz)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~9.5 | s | 1H | Aldehyde proton (-CHO) |
| ~1.8-0.8 | m | 11H | Cyclohexyl protons |
| ~1.2 | s | 6H | 2 x Methyl protons (-C(CH₃)₂) |
| ~1.5 | d | 2H | Methylene protons (-CH₂-) |
Predicted ¹³C NMR Spectrum (CDCl₃, 100 MHz)
| Chemical Shift (ppm) | Assignment |
| ~205 | Carbonyl carbon (C=O) |
| ~50 | Quaternary carbon (-C(CH₃)₂) |
| ~40 | Methylene carbon (-CH₂-) |
| ~35, 26, 25 | Cyclohexyl carbons |
| ~22 | Methyl carbons (-C(CH₃)₂) |
Predicted IR Spectrum
| Wavenumber (cm⁻¹) | Assignment |
| ~2920, 2850 | C-H stretching (aliphatic) |
| ~2720 | C-H stretching (aldehyde) |
| ~1725 | C=O stretching (aldehyde) |
| ~1450 | C-H bending |
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Diethyl ether is highly flammable; avoid open flames and sparks.
-
Handle sodium hydroxide with care as it is corrosive.
Conclusion
This protocol provides a reliable and effective method for the purification of this compound. The use of bisulfite adduct formation is a classic and efficient technique for separating aldehydes from complex mixtures. The optional distillation step can provide a product of high purity suitable for demanding applications in research and development. It is crucial to confirm the purity of the final product using the appropriate analytical techniques.
Application Notes and Protocols for the Quantification of 3-Cyclohexyl-2,2-dimethylpropanal
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 3-Cyclohexyl-2,2-dimethylpropanal. Given the absence of standardized public domain methods for this specific analyte, the following protocols are based on established analytical principles for structurally similar compounds, such as other fragrance aldehydes. The proposed methods utilize Gas Chromatography-Mass Spectrometry (GC-MS) for direct analysis and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) following derivatization, offering robust and reliable quantification in various matrices.
Analyte Overview
This compound (C₁₁H₂₀O, Molar Mass: 168.28 g/mol ) is a saturated aldehyde containing a bulky cyclohexyl group. Its structure suggests moderate volatility and hydrophobicity, making it an ideal candidate for gas chromatography. For HPLC analysis, its lack of a significant chromophore necessitates derivatization to enable sensitive UV detection.
Method 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for the analysis of this compound in complex matrices such as cosmetics, perfumes, and environmental samples due to its high selectivity and sensitivity.
Experimental Protocol: GC-MS
1. Sample Preparation: Liquid-Liquid Extraction
-
Objective: To extract this compound from an aqueous or polar matrix into an organic solvent.
-
Materials:
-
Sample containing this compound
-
Hexane or Dichloromethane (GC grade)
-
Anhydrous Sodium Sulfate
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
To 1 mL of the sample, add 2 mL of hexane.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean vial.
-
Add a small amount of anhydrous sodium sulfate to dry the extract.
-
The extract is now ready for GC-MS analysis.
-
2. GC-MS Instrumentation and Conditions
-
Instrument: A standard Gas Chromatograph coupled with a Mass Spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection: 1 µL of the prepared sample is injected in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp 1: Increase to 180°C at a rate of 10°C/min.
-
Ramp 2: Increase to 280°C at a rate of 20°C/min, hold for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions of this compound (e.g., m/z 57, 83, 111, 168). A full scan can be used for initial identification.
-
3. Calibration and Quantification
-
Prepare a series of calibration standards of this compound in hexane covering the expected concentration range of the samples.
-
Analyze the standards using the same GC-MS method.
-
Construct a calibration curve by plotting the peak area of a characteristic ion against the concentration of the standards.
-
The concentration of this compound in the samples can be determined from this calibration curve.
Quantitative Data Summary: GC-MS
| Parameter | Value |
| Linearity Range | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.02 µg/mL |
| Limit of Quantification (LOQ) | 0.07 µg/mL |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90 - 110% |
Note: These values are representative and may vary depending on the specific instrument and matrix.
Method 2: Quantification by HPLC-UV with 2,4-Dinitrophenylhydrazine (DNPH) Derivatization
This method is a classic and reliable approach for the quantification of aldehydes that lack a UV chromophore. The derivatization with DNPH yields a stable hydrazone that can be easily detected by a UV detector.
Experimental Protocol: HPLC-UV
1. Sample Preparation and Derivatization
-
Objective: To derivatize the aldehyde with DNPH to form a UV-active compound and extract it for HPLC analysis.
-
Materials:
-
Sample containing this compound
-
DNPH solution (0.2% in acetonitrile with 1% phosphoric acid)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Solid Phase Extraction (SPE) C18 cartridges
-
-
Procedure:
-
To 1 mL of the sample, add 1 mL of the DNPH solution.
-
Allow the reaction to proceed in the dark at room temperature for 1 hour.
-
Activate a C18 SPE cartridge by passing 5 mL of acetonitrile followed by 5 mL of deionized water.
-
Load the derivatized sample onto the SPE cartridge.
-
Wash the cartridge with 5 mL of deionized water to remove interferences.
-
Elute the DNPH-aldehyde derivative with 2 mL of acetonitrile.
-
The eluate is ready for HPLC-UV analysis.
-
2. HPLC-UV Instrumentation and Conditions
-
Instrument: A standard High-Performance Liquid Chromatograph with a UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is suitable.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
Start with 60% B, hold for 2 minutes.
-
Increase to 90% B over 10 minutes.
-
Hold at 90% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 360 nm.
-
Injection Volume: 20 µL.
3. Calibration and Quantification
-
Prepare a series of calibration standards of this compound and derivatize them using the same procedure as the samples.
-
Analyze the derivatized standards using the HPLC-UV method.
-
Construct a calibration curve by plotting the peak area at 360 nm against the concentration of the standards.
-
Determine the concentration of the analyte in the samples from the calibration curve.
Quantitative Data Summary: HPLC-UV
| Parameter | Value |
| Linearity Range | 0.5 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Note: These values are representative and may vary depending on the specific instrument and matrix.
Conclusion
The presented GC-MS and HPLC-UV methods provide robust and reliable frameworks for the quantification of this compound. The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation. It is recommended that any implementation of these protocols be preceded by a thorough method validation to ensure performance characteristics are suitable for the intended application.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Cyclohexyl-2,2-dimethylpropanal
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Cyclohexyl-2,2-dimethylpropanal.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: Several synthetic strategies can be employed. The most common approaches include:
-
Alkylation of Isobutyraldehyde: This method involves the alkylation of an isobutyraldehyde enolate with a cyclohexylmethyl halide (e.g., chloride, bromide, or iodide) or tosylate.[1][2]
-
Grignard Reaction: The Bouveault aldehyde synthesis, which utilizes the reaction of a cyclohexylmethyl Grignard reagent with a formylating agent like N,N-dimethylformamide (DMF), is a viable route.[3] Organolithium reagents can also be used in place of Grignard reagents.[3]
-
Oxidation of the Corresponding Alcohol: If 3-Cyclohexyl-2,2-dimethylpropan-1-ol is available, it can be oxidized to the target aldehyde using various mild oxidizing agents.[4]
Q2: What are the primary challenges in synthesizing this sterically hindered aldehyde?
A2: The main difficulties arise from the steric hindrance around the aldehyde group and the quaternary alpha-carbon. These challenges can lead to:
-
Low reaction rates: Steric hindrance can slow down the desired reaction.
-
Side reactions: Competing reactions such as self-condensation of the starting aldehyde (if using the alkylation route) or reduction of the product can lower the yield.[5]
-
Purification difficulties: The product may have similar physical properties to starting materials or byproducts, making separation challenging.
Q3: How can I purify the final product, this compound?
A3: Purification can be achieved through several methods:
-
Distillation: Vacuum distillation is often effective for purifying liquid aldehydes.
-
Chromatography: Column chromatography on silica gel can be used, but care must be taken as some aldehydes can be acid-sensitive.[6]
-
Bisulfite Adduct Formation: Aldehydes can be selectively separated from mixtures by forming a solid bisulfite adduct. This adduct can be filtered, washed, and then treated with a base to regenerate the pure aldehyde.[7][8] This method is applicable to sterically hindered aldehydes.[7]
Troubleshooting Guides
Problem 1: Low Yield in Alkylation of Isobutyraldehyde Route
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting materials | Incomplete enolate formation: The base used may not be strong enough to fully deprotonate the isobutyraldehyde.[9] | Use a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) to ensure complete and irreversible enolate formation.[9][10] |
| Poor quality of alkylating agent: The cyclohexylmethyl halide may have degraded. | Use a freshly purified or commercially available high-purity alkylating agent. Consider converting the corresponding alcohol to a tosylate for better reactivity. | |
| Reaction temperature is too low: The activation energy for the alkylation may not be reached. | While enolate formation is typically done at low temperatures (e.g., -78 °C), the alkylation step may require warming to room temperature. Monitor the reaction by TLC to find the optimal temperature. | |
| Formation of multiple products | Self-condensation of isobutyraldehyde (Aldol reaction): The enolate is reacting with unreacted isobutyraldehyde.[11] | Ensure complete enolate formation by using a slight excess of a strong base before adding the alkylating agent. Add the alkylating agent slowly at a low temperature. |
| Over-alkylation: The product enolate is reacting with another molecule of the alkylating agent. | This is less likely for this specific product due to steric hindrance but can be minimized by using a 1:1 stoichiometry of the enolate and alkylating agent. | |
| Elimination of the alkylating agent: The enolate is acting as a base and causing elimination of HX from the cyclohexylmethyl halide. | Use a less basic enolate if possible, or a more reactive alkylating agent like an iodide. |
Problem 2: Low Yield in Grignard Reaction Route
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting materials | Poor quality of Grignard reagent: The Grignard reagent may not have formed efficiently due to moisture or oxygen in the reaction setup.[12][13] | Ensure all glassware is flame-dried or oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[6] Use anhydrous ether as the solvent.[13] |
| Reaction of Grignard reagent with the formylating agent is slow. | The reaction with DMF may require elevated temperatures. Monitor the reaction by TLC to determine the optimal conditions. | |
| Formation of alcohol byproduct | Over-addition of the Grignard reagent: The initially formed aldehyde can react with a second equivalent of the Grignard reagent to form a secondary alcohol.[13][14] | Add the Grignard reagent slowly to a solution of the formylating agent at a low temperature to keep the concentration of the Grignard reagent low. |
| Formation of Wurtz coupling product | Reaction of the Grignard reagent with unreacted cyclohexylmethyl halide. | Ensure the formation of the Grignard reagent is complete before adding the formylating agent. Adding the halide slowly to the magnesium turnings can help minimize this side reaction.[15] |
Experimental Protocols
Alkylation of Isobutyraldehyde
-
Enolate Formation: In a flame-dried, three-necked flask under an inert atmosphere, dissolve diisopropylamine in anhydrous THF. Cool the solution to -78 °C and add n-butyllithium dropwise. Stir for 30 minutes. To this LDA solution, add a solution of isobutyraldehyde in anhydrous THF dropwise, maintaining the temperature at -78 °C. Stir for 1-2 hours to ensure complete enolate formation.
-
Alkylation: To the enolate solution, add a solution of cyclohexylmethyl bromide in anhydrous THF dropwise at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography.
Bouveault Aldehyde Synthesis (Grignard Route)
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel, place magnesium turnings. Add a small crystal of iodine and a few drops of cyclohexylmethyl bromide in anhydrous diethyl ether. Once the reaction initiates, add the remaining cyclohexylmethyl bromide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional hour.
-
Formylation: Cool the Grignard reagent to 0 °C. Add a solution of N,N-dimethylformamide (DMF) in anhydrous diethyl ether dropwise. Stir at room temperature for several hours.
-
Hydrolysis: Carefully pour the reaction mixture onto a mixture of ice and dilute sulfuric acid. Stir until the magnesium salts dissolve.
-
Workup: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation.
Data Presentation
Table 1: Comparison of Synthetic Routes for Aldehyde Synthesis
| Method | Typical Yield Range | Key Advantages | Common Disadvantages |
| Alkylation of Isobutyraldehyde | 40-60% | Good for constructing the quaternary carbon center. | Prone to self-condensation of the starting aldehyde. Requires a strong, non-nucleophilic base. |
| Bouveault Aldehyde Synthesis | 50-70% | Generally clean reaction with readily available starting materials. | Grignard reagent is sensitive to moisture and air. Risk of over-addition to form a secondary alcohol. |
| Oxidation of Primary Alcohol | >80% | High yielding and selective with the correct choice of oxidant. | Requires the precursor alcohol, which adds a step to the overall synthesis. |
Visualizations
Caption: Experimental workflow for the alkylation route.
References
- 1. DE102005002010A1 - Use of 2,2-dimethyl-3-cyclohexyl-1-propanol as fragrance - Google Patents [patents.google.com]
- 2. 182.160.97.198:8080 [182.160.97.198:8080]
- 3. Bouveault aldehyde synthesis - Wikipedia [en.wikipedia.org]
- 4. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 5. chemistry-online.com [chemistry-online.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. fiveable.me [fiveable.me]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. quora.com [quora.com]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. Grignard Reaction [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-Cyclohexyl-2,2-dimethylpropanal
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Cyclohexyl-2,2-dimethylpropanal.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common laboratory synthesis involves the alkylation of isobutyraldehyde with a suitable cyclohexylmethyl halide (e.g., cyclohexylmethyl bromide) in the presence of a strong base. This reaction proceeds via the formation of an enolate from isobutyraldehyde, which then acts as a nucleophile.
Q2: What are the most common side reactions I should be aware of?
The primary side reactions are the self-aldol condensation of isobutyraldehyde and the Cannizzaro reaction. Both are promoted by the basic conditions required for the primary alkylation reaction.
Q3: How can I minimize the formation of the self-aldol condensation product?
To minimize the self-aldol condensation of isobutyraldehyde, it is crucial to control the reaction temperature and the rate of addition of the alkylating agent. Running the reaction at low temperatures (e.g., -78 °C) and slowly adding the cyclohexylmethyl halide to the pre-formed enolate can significantly favor the desired alkylation over self-condensation.
Q4: Under what conditions does the Cannizzaro reaction become a significant problem?
The Cannizzaro reaction becomes more prevalent at higher temperatures and with prolonged reaction times in the presence of a strong base.[1][2] This disproportionation reaction, where one molecule of the aldehyde is reduced to an alcohol and another is oxidized to a carboxylic acid, can reduce the yield of the desired product.[1][2]
Q5: What are the expected products of the isobutyraldehyde self-aldol condensation?
The self-aldol condensation of isobutyraldehyde initially forms 3-hydroxy-2,2,4-trimethylpentanal.[3][4] This aldol adduct can then undergo dehydration, especially at higher temperatures, to yield 2,2,4-trimethyl-3-pentenal.
Q6: How can I effectively purify the final product and remove unreacted starting materials and side products?
Purification can typically be achieved through column chromatography on silica gel. Another effective method for removing unreacted aldehydes is the formation of a bisulfite adduct.[4] By treating the crude reaction mixture with a saturated solution of sodium bisulfite, the aldehydes form a solid adduct that can be filtered off. The desired aldehyde can then be regenerated from the adduct if necessary, or this method can be used to simply remove the unreacted isobutyraldehyde.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low to no yield of the desired product | 1. Incomplete enolate formation. 2. Inactive alkylating agent. 3. Reaction temperature too low. | 1. Use a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) and ensure anhydrous conditions. 2. Check the purity and integrity of the cyclohexylmethyl halide. 3. While low temperatures are generally preferred to minimize side reactions, ensure the temperature is sufficient for the alkylation to proceed. A gradual warming of the reaction mixture after the addition of the alkylating agent may be necessary. |
| Presence of significant amounts of 3-hydroxy-2,2,4-trimethylpentanal or its dehydration product | Self-aldol condensation of isobutyraldehyde is dominating. | 1. Lower the reaction temperature (ideally to -78 °C). 2. Add the isobutyraldehyde to the base at low temperature to pre-form the enolate, and then slowly add the cyclohexylmethyl halide. 3. Use a more sterically hindered base to disfavor the attack on the sterically hindered isobutyraldehyde carbonyl. |
| Formation of isobutanol and isobutyric acid | The Cannizzaro reaction is occurring as a significant side reaction.[1][2][5] | 1. Avoid excessive reaction times and high temperatures. 2. Use a stoichiometric amount of base rather than a large excess. 3. Quench the reaction as soon as the formation of the desired product is complete (monitored by TLC or GC). |
| Complex mixture of unidentified products | Multiple side reactions occurring, possibly due to incorrect stoichiometry or reaction conditions. | 1. Carefully control the stoichiometry of the reactants. An excess of the enolate can lead to multiple alkylations or other side reactions. 2. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde. 3. Analyze the crude reaction mixture by GC-MS to identify the major byproducts and adjust the reaction conditions accordingly. |
| Difficulty in purifying the final product | The boiling points of the product and impurities are too close for effective distillation. | 1. Utilize column chromatography with a carefully selected solvent system. 2. Consider converting the aldehyde to a more easily purifiable derivative (e.g., an acetal), purifying the derivative, and then hydrolyzing it back to the aldehyde. 3. Use the bisulfite adduct formation method to remove aldehyde impurities.[4] |
Experimental Protocols
Generalized Protocol for the Synthesis of this compound
Disclaimer: This is a generalized protocol and may require optimization.
-
Enolate Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve diisopropylamine (1.1 eq.) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (1.05 eq.) and stir for 30 minutes at -78 °C. To this solution, add isobutyraldehyde (1.0 eq.) dropwise, ensuring the temperature remains below -70 °C. Stir the resulting solution for 1 hour at -78 °C to ensure complete enolate formation.
-
Alkylation: To the freshly prepared LDA solution, slowly add a solution of cyclohexylmethyl bromide (1.0 eq.) in anhydrous THF via a syringe pump over 1-2 hours, maintaining the temperature at -78 °C.
-
Reaction Monitoring and Quenching: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Visualizations
References
Technical Support Center: 3-Cyclohexyl-2,2-dimethylpropanal Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 3-Cyclohexyl-2,2-dimethylpropanal.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Purity After Distillation | Co-distillation with impurities of similar boiling points. Thermal degradation of the aldehyde at high temperatures. | - Employ fractional distillation with a high-efficiency column. - Perform vacuum distillation to lower the boiling point and minimize thermal stress. |
| Presence of Carboxylic Acid Impurity | Oxidation of the aldehyde by atmospheric oxygen.[1] This is a common issue with aldehydes. | - Wash the crude product with a mild base solution (e.g., 5% sodium bicarbonate) to remove the acidic impurity.[1] - Store the aldehyde under an inert atmosphere (e.g., nitrogen or argon) to prevent further oxidation. |
| Formation of High-Boiling Point Residue | Aldol condensation or other self-condensation reactions, although less likely for this sterically hindered aldehyde. Presence of non-volatile impurities from the synthesis. | - Optimize reaction conditions to minimize side reactions. - Consider a pre-purification step like filtration or a simple extraction before distillation. |
| Incomplete Removal of Alcohol Precursor | Incomplete oxidation of 3-Cyclohexyl-2,2-dimethylpropan-1-ol. | - Monitor the oxidation reaction closely using TLC or GC to ensure complete conversion. - If present, the alcohol can be separated by careful fractional distillation or chromatography. |
| Disproportionation Products Observed | The aldehyde, lacking α-hydrogens, may undergo a Cannizzaro or Tishchenko reaction in the presence of base or acid catalysts, leading to the corresponding alcohol and carboxylic acid or ester.[2][3][4][5][6][7] | - Avoid strongly acidic or basic conditions during workup and purification. - Purify via methods that do not involve extreme pH, such as silica gel chromatography or bisulfite adduct formation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the purification of this compound?
A1: Common impurities include the corresponding carboxylic acid (from oxidation), the starting alcohol (from incomplete reaction), and potentially products from disproportionation reactions like the Cannizzaro or Tishchenko reactions.[1][2][3][4][5][6][7] Due to its structure (an aldehyde with no α-hydrogens), it is susceptible to base-induced disproportionation.
Q2: How can I effectively remove the carboxylic acid impurity?
A2: A simple and effective method is to wash the crude product dissolved in an organic solvent (e.g., diethyl ether) with a saturated solution of sodium bicarbonate (NaHCO₃).[1][8] The carboxylic acid will be deprotonated to form a water-soluble carboxylate salt, which will partition into the aqueous layer.
Q3: Is vacuum distillation a suitable method for purifying this aldehyde?
A3: Yes, vacuum distillation is highly recommended. This compound is expected to have a relatively high boiling point due to its molecular weight. Performing the distillation under reduced pressure will lower the boiling point, preventing potential thermal degradation and the formation of byproducts.
Q4: Can I use column chromatography for purification?
A4: Column chromatography using silica gel is a viable option for purifying this compound, especially for removing non-volatile impurities or separating components with different polarities. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, would likely be effective.
Q5: What is the bisulfite adduct formation method, and is it applicable here?
A5: Aldehydes can react with a saturated aqueous solution of sodium bisulfite to form a solid adduct, which can be filtered off from the unreacted organic impurities.[9][10][11] The aldehyde can then be regenerated by treating the adduct with an acid or base. This method is particularly useful for separating aldehydes from other organic compounds and can be effective for sterically hindered aldehydes.[10][11]
Q6: What analytical techniques are best for assessing the purity of this compound?
A6: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for both qualitative and quantitative analysis of this volatile compound.[12][13] It allows for the separation of impurities and their identification based on their mass spectra. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure of the purified product and identify impurities if they are present in sufficient concentration.
Experimental Protocols
Protocol 1: Purification via Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like diethyl ether or ethyl acetate (use approximately 5-10 volumes of solvent).
-
Washing: Transfer the solution to a separatory funnel and wash with a saturated solution of sodium bicarbonate (NaHCO₃). Shake gently and release the pressure frequently. Separate the aqueous layer.
-
Repeat the washing step one more time if significant acid impurity is suspected.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.
-
The resulting product can be further purified by distillation.
Protocol 2: Purification via Bisulfite Adduct Formation
-
Adduct Formation: Vigorously stir the crude aldehyde with a saturated aqueous solution of sodium bisulfite. The formation of a white precipitate (the bisulfite adduct) should be observed. Continue stirring for 30-60 minutes to ensure complete reaction.
-
Isolation: Isolate the solid adduct by vacuum filtration and wash it with a small amount of cold ethanol and then diethyl ether to remove any organic impurities.
-
Regeneration of Aldehyde: Suspend the purified adduct in water and add a strong base (e.g., 10% sodium hydroxide solution) or an acid (e.g., 10% sulfuric acid) dropwise while stirring until the adduct decomposes and the aldehyde separates as an oily layer.
-
Extraction: Extract the liberated aldehyde with an organic solvent (e.g., diethyl ether).
-
Work-up: Wash the organic extract with water and brine, then dry over anhydrous sodium sulfate.
-
Concentration: Remove the solvent under reduced pressure to obtain the purified aldehyde.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Relationship between synthesis, potential impurities, and analytical methods.
References
- 1. General procedures for the purification of Aldehydes - Chempedia - LookChem [lookchem.com]
- 2. The Tishchenko reaction mediated by organo-f-complexes: the myths and obstacles - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01824A [pubs.rsc.org]
- 3. Cannizzaro Reaction - Chemistry Steps [chemistrysteps.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Tishchenko_reaction [chemeurope.com]
- 6. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. jove.com [jove.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fragrance And Flavor Component Analysis: Techniques And Applications - Blogs - News [alwsci.com]
- 13. yadda.icm.edu.pl [yadda.icm.edu.pl]
Stability and storage conditions for 3-Cyclohexyl-2,2-dimethylpropanal
This technical support guide provides essential information on the stability and storage of 3-Cyclohexyl-2,2-dimethylpropanal, alongside troubleshooting advice and frequently asked questions for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: As an aliphatic aldehyde, the primary stability concerns for this compound are its susceptibility to oxidation and polymerization. The aldehyde functional group can be oxidized to a carboxylic acid, especially in the presence of air (oxygen). Additionally, aldehydes can undergo trimerization to form stable 1,3,5-trioxanes, a reaction that can be catalyzed by both acids and bases.
Q2: What are the ideal storage conditions for this compound?
Q3: How can I tell if my sample of this compound has degraded?
A3: Degradation may be indicated by several observations:
-
Appearance: A change in color (e.g., yellowing) or the appearance of solid precipitates.
-
Purity Analysis: A decrease in the main peak area and the appearance of new peaks in analytical chromatograms (e.g., GC-MS or HPLC). Common degradation products to look for include the corresponding carboxylic acid (3-Cyclohexyl-2,2-dimethylpropanoic acid) and the trimer.
-
Spectroscopic Changes: Alterations in the IR spectrum, such as the appearance of a broad O-H stretch (indicating carboxylic acid formation) or changes in the C=O aldehyde peak.
Q4: Are there any known incompatibilities for this compound?
A4: Yes, this compound should be stored away from strong oxidizing agents, strong acids, and strong bases, as these can catalyze its degradation. It is also advisable to avoid contact with reactive metals.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. | 1. Verify the purity of the starting material using an appropriate analytical method (e.g., GC-MS). 2. If degradation is confirmed, purify the compound if possible (e.g., by distillation) or use a fresh batch. 3. Review storage and handling procedures to ensure they align with the recommendations. |
| Appearance of unknown peaks in analysis | Formation of degradation products such as the corresponding carboxylic acid or trimer. | 1. Attempt to identify the new peaks using mass spectrometry. 2. Consider the potential degradation pathways (oxidation, trimerization) to hypothesize the identity of the impurities. |
| Change in physical appearance (color, precipitation) | Significant degradation of the compound. | 1. Do not use the material for experiments where high purity is required. 2. Consider disposal of the batch and obtaining a fresh sample. |
Data Summary
Table 1: Recommended Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C to 4°C | To slow down the rate of potential degradation reactions. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | To minimize oxidation by atmospheric oxygen. |
| Light | Amber vial or stored in the dark | To prevent potential light-induced degradation. |
| Container | Tightly sealed, appropriate chemical-resistant material | To prevent contamination and exposure to air and moisture. |
Table 2: Potential Degradation Products
| Degradation Pathway | Product | Analytical Signature (Anticipated) |
| Oxidation | 3-Cyclohexyl-2,2-dimethylpropanoic acid | A new peak with a higher molecular weight in MS; a broad O-H stretch in IR. |
| Trimerization | 1,3,5-tris(2-cyclohexyl-1,1-dimethylethyl)-1,3,5-trioxane | A new peak with a molecular weight three times that of the monomer in MS. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound
Objective: To evaluate the stability of the compound under various stress conditions.
Methodology:
-
Aliquots of a well-characterized batch of this compound are stored under different conditions (e.g., elevated temperature, exposure to air, exposure to light).
-
At specified time points (e.g., 0, 1, 3, 6 months), a sample from each condition is withdrawn.
-
Each sample is analyzed by a stability-indicating method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
-
The purity of the main compound is determined, and the formation of any degradation products is monitored and quantified.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Potential degradation pathways for this compound.
Technical Support Center: Optimization of Reaction Conditions for 3-Cyclohexyl-2,2-dimethylpropanal
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 3-Cyclohexyl-2,2-dimethylpropanal. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to facilitate successful and efficient experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and effective method is the α-alkylation of isobutyraldehyde with a cyclohexylmethyl halide (e.g., cyclohexylmethyl bromide). This reaction involves the formation of an enolate from isobutyraldehyde, which then acts as a nucleophile to attack the electrophilic carbon of the cyclohexylmethyl halide.
Q2: Why is a strong, sterically hindered base like Lithium Diisopropylamide (LDA) recommended for this synthesis?
A2: A strong, bulky base like LDA is crucial for several reasons. Firstly, it ensures the rapid and complete deprotonation of isobutyraldehyde to form the lithium enolate. Secondly, its steric bulk favors the formation of the kinetic enolate, which helps to prevent side reactions. Lastly, using a strong base in a non-hydroxylic solvent minimizes self-condensation of the aldehyde (an aldol reaction), which is a common side reaction under weaker basic conditions.[1]
Q3: What are the primary side reactions to be aware of during the synthesis?
A3: The main potential side reactions include:
-
Self-condensation (Aldol Reaction): The enolate of isobutyraldehyde can react with another molecule of isobutyraldehyde. Using a strong base like LDA at low temperatures significantly mitigates this.[2]
-
Polyalkylation: The product, this compound, still possesses an α-hydrogen and can be deprotonated to form a new enolate, leading to further alkylation. Using a slight excess of the aldehyde relative to the base and alkylating agent can help minimize this.
-
Elimination Reaction: The alkyl halide (cyclohexylmethyl bromide) can undergo elimination in the presence of a strong base, although this is less likely with primary halides.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For TLC analysis, a non-polar solvent system (e.g., hexane/ethyl acetate) is suitable. For GC-MS, you will observe the disappearance of the starting materials and the appearance of the product peak at its characteristic retention time and mass-to-charge ratio.
Q5: What is the best method for purifying the final product?
A5: Purification is typically achieved through column chromatography on silica gel using a gradient of a non-polar eluent system, such as hexane and ethyl acetate. The exact ratio will depend on the polarity of any impurities. Distillation under reduced pressure can also be an effective purification method for the final product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete enolate formation due to impure or improperly prepared LDA. 2. Inactive alkylating agent (cyclohexylmethyl bromide may have degraded). 3. Reaction temperature too high during enolate formation, leading to decomposition. 4. Insufficient reaction time for alkylation. | 1. Prepare fresh LDA or titrate the commercial solution before use. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). 2. Use freshly distilled or a new bottle of cyclohexylmethyl bromide. 3. Maintain a strict low temperature (-78 °C, typically a dry ice/acetone bath) during the addition of isobutyraldehyde to the LDA solution.[3] 4. Increase the alkylation reaction time and monitor by TLC or GC-MS. |
| Presence of Significant Side-Products (e.g., Aldol Adduct) | 1. The reaction temperature was not kept sufficiently low during enolate formation and alkylation. 2. The isobutyraldehyde was added too quickly to the LDA solution. 3. Use of a weaker or less sterically hindered base. | 1. Ensure consistent and efficient cooling throughout the addition and reaction period. 2. Add the isobutyraldehyde dropwise to the LDA solution to maintain a low concentration of the free aldehyde. 3. Use a strong, bulky base like LDA. Weaker bases like hydroxides or alkoxides are not recommended.[4] |
| Evidence of Polyalkylation | 1. An excess of the alkylating agent or base was used relative to the aldehyde. | 1. Use a slight excess of isobutyraldehyde relative to LDA and cyclohexylmethyl bromide to ensure the base and alkylating agent are consumed before the product can be significantly deprotonated and alkylated again. |
| Difficulty in Isolating the Product | 1. Emulsion formation during aqueous workup. 2. Co-elution of impurities during column chromatography. | 1. Add brine (saturated NaCl solution) during the workup to help break the emulsion. 2. Optimize the solvent system for column chromatography. A shallower gradient or a different solvent combination may be necessary. |
Experimental Protocols
Key Synthesis Pathway: Alkylation of Isobutyraldehyde
The primary route to this compound is through the alkylation of the lithium enolate of isobutyraldehyde with cyclohexylmethyl bromide.
Detailed Experimental Procedure
This is a representative protocol and may require optimization based on laboratory conditions and reagent purity.
-
Preparation of LDA Solution: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath. Add diisopropylamine (1.1 equivalents) to the cooled THF. Slowly add n-butyllithium (1.0 equivalent) dropwise while maintaining the temperature at -78 °C. Stir the solution at -78 °C for 30 minutes to form the LDA solution.
-
Enolate Formation: Still at -78 °C, add isobutyraldehyde (1.0 equivalent) dropwise to the freshly prepared LDA solution. The addition should be slow to prevent a rise in temperature and minimize self-condensation. Stir the resulting mixture at -78 °C for 1-2 hours to ensure complete formation of the lithium enolate.
-
Alkylation: Add cyclohexylmethyl bromide (1.0 equivalent) dropwise to the enolate solution at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate. Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate eluent system to yield pure this compound.
Quantitative Data
The following table summarizes the expected outcomes based on optimized reaction conditions. Please note that actual yields may vary.
| Parameter | Condition | Expected Yield | Purity (Post-Purification) | Key Considerations |
| Base | Lithium Diisopropylamide (LDA) | 60-75% | >95% | A strong, bulky base is essential to favor kinetic enolate formation and prevent side reactions. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | - | - | A dry, aprotic solvent is necessary to prevent quenching of the strong base and enolate. |
| Temperature | -78 °C for enolate formation, then warm to RT | - | - | Low temperature is critical to control the reaction and minimize byproducts. |
| Reaction Time | 1-2 hours for enolate formation, 12-24 hours for alkylation | - | - | Sufficient time is needed for both steps to proceed to completion. |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.
References
Preventing byproduct formation in reactions with 3-Cyclohexyl-2,2-dimethylpropanal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Cyclohexyl-2,2-dimethylpropanal. The information is designed to help prevent byproduct formation and optimize reaction outcomes.
Disclaimer on Experimental Data
Troubleshooting Guides
This section addresses common issues encountered during reactions with this compound.
Issue 1: Low Yield in Crossed-Aldol Condensation
Question: I am performing a crossed-aldol condensation with this compound as the electrophile and a simple ketone (e.g., acetone) as the nucleophile, but I am getting a low yield of the desired product and a significant amount of self-condensed acetone byproduct. What is going wrong?
Answer: This is a common issue in crossed-aldol reactions. The primary reason is the competition between the desired crossed-condensation and the self-condensation of the enolizable ketone. Here’s a step-by-step guide to troubleshoot this problem:
Troubleshooting Steps:
-
Choice of Base and Reaction Conditions: The base plays a crucial role. A strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is recommended. Unlike hydroxide or alkoxides, LDA can irreversibly and quantitatively deprotonate the ketone to form the lithium enolate at low temperatures (-78 °C), minimizing self-condensation.
-
Order of Addition: The order in which you mix the reagents is critical.
-
Incorrect Order: Adding the base to a mixture of the aldehyde and ketone will lead to a complex mixture of products.
-
Correct Order: First, prepare the lithium enolate of the ketone by adding the ketone slowly to a solution of LDA at low temperature. Once the enolate formation is complete, slowly add the this compound to the enolate solution.
-
-
Temperature Control: Maintain a low temperature (typically -78 °C) throughout the enolate formation and the subsequent addition of the aldehyde. This helps to control the reaction rate and suppress side reactions.
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in crossed-aldol reactions.
Issue 2: Formation of Carboxylic Acid and Alcohol Byproducts
Question: I am trying to perform a reaction with this compound under basic conditions, but I am observing the formation of 3-Cyclohexyl-2,2-dimethylpropanoic acid and 3-Cyclohexyl-2,2-dimethylpropan-1-ol. Why is this happening?
Answer: You are observing the products of a Cannizzaro reaction. This is a characteristic reaction of aldehydes that do not have α-hydrogens, like this compound, in the presence of a strong base. Two molecules of the aldehyde undergo a disproportionation reaction where one is oxidized to a carboxylic acid and the other is reduced to an alcohol.
Preventative Measures:
-
Avoid Strong Aqueous Bases: If the desired reaction is not a Cannizzaro reaction, avoid using strong aqueous bases like concentrated NaOH or KOH.
-
Use Non-Hydroxide Bases: For reactions requiring basic conditions but not the Cannizzaro pathway, consider using non-hydroxide bases such as tertiary amines (e.g., triethylamine) or carbonate bases if the reaction conditions permit.
-
Temperature Control: The Cannizzaro reaction is often promoted by higher temperatures. Running your intended reaction at a lower temperature may help to minimize this side reaction.
-
Crossed Cannizzaro Reaction: If you are intentionally performing a Cannizzaro-type reduction, consider a "crossed Cannizzaro" approach. By using a more reactive and less expensive aldehyde without α-hydrogens, like formaldehyde, as a sacrificial reductant, you can favor the reduction of your target aldehyde.
Cannizzaro Reaction Pathway:
Caption: Pathway of the Cannizzaro reaction for this compound.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "non-enolizable" aldehyde?
A1: An aldehyde is enolizable if it has at least one hydrogen atom on the carbon adjacent to the carbonyl group (the α-carbon). In this compound, the α-carbon is bonded to two methyl groups and the cyclohexylmethyl group, meaning there are no α-hydrogens. The absence of these acidic protons prevents the formation of an enolate ion under basic conditions.
Q2: Can I use this compound in a Wittig reaction? What are the potential byproducts?
A2: Yes, it can be used in a Wittig reaction to form an alkene. The primary byproduct of the Wittig reaction is triphenylphosphine oxide. Due to the steric hindrance of the aldehyde, the reaction rate might be slower compared to less hindered aldehydes. It is important to ensure the complete formation of the ylide before adding the aldehyde to avoid side reactions of the strong base used for ylide generation with the aldehyde.
Q3: What are the expected side products in a Grignard reaction with this aldehyde?
A3: In a Grignard reaction, the primary product is a secondary alcohol. However, two main side reactions can occur, especially given the steric hindrance:
-
Reduction: If the Grignard reagent has a β-hydrogen, it can act as a hydride donor, reducing the aldehyde to the corresponding primary alcohol (3-Cyclohexyl-2,2-dimethylpropan-1-ol).
-
Enolization of the Grignard Reagent's Carbonyl Partner (if applicable): This is not a concern with this compound itself as it cannot enolize. However, if the Grignard reagent is prepared from a halide that could have been part of a carbonyl compound, self-reaction of the Grignard reagent can be a concern.
Q4: How can I purify the product of a reaction involving this compound?
A4: Standard purification techniques such as column chromatography on silica gel are typically effective. The choice of solvent system will depend on the polarity of the desired product and the byproducts. For example, a gradient of ethyl acetate in hexanes is often a good starting point. Distillation can also be an option for thermally stable, liquid products.
Data Presentation
Table 1: Representative Yields in Crossed-Aldol Reactions with a Non-Enolizable Aldehyde
| Enolizable Ketone | Base | Temperature (°C) | Desired Product Yield (%) | Self-Condensation Byproduct (%) |
| Acetone | NaOH | 25 | ~20-30 | ~50-60 |
| Acetone | LDA | -78 | >85 | <5 |
| Cyclohexanone | NaOEt | 25 | ~30-40 | ~40-50 |
| Cyclohexanone | LDA | -78 | >90 | <5 |
Table 2: Representative Product Distribution in Cannizzaro Reaction
| Aldehyde | Base | Temperature (°C) | Alcohol Product Yield (%) | Carboxylic Acid Product Yield (%) |
| Benzaldehyde (analogue) | 50% aq. KOH | 100 | ~45 | ~45 |
| Furfural (analogue) | 50% aq. NaOH | 25 | ~48 | ~48 |
Experimental Protocols (Representative Examples)
Protocol 1: LDA-Mediated Crossed-Aldol Condensation
Objective: To synthesize the β-hydroxyketone from this compound and acetone.
Materials:
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Acetone
-
This compound
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add anhydrous THF and diisopropylamine.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi solution dropwise. Stir the solution at -78 °C for 30 minutes to generate LDA.
-
To this LDA solution, add a solution of acetone in anhydrous THF dropwise, ensuring the temperature remains below -70 °C. Stir for 1 hour to ensure complete enolate formation.
-
Slowly add a solution of this compound in anhydrous THF to the lithium enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow for LDA-Mediated Crossed-Aldol Condensation:
Technical Support Center: Synthesis of 3-Cyclohexyl-2,2-dimethylpropanal
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Cyclohexyl-2,2-dimethylpropanal.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two most common and scalable synthetic routes are:
-
Alkylation of Isobutyraldehyde: This involves the formation of an enolate from isobutyraldehyde (2,2-dimethylpropanal) followed by alkylation with a cyclohexylmethyl halide (e.g., bromide or iodide).
-
Hydroformylation of 3,3-dimethyl-1-cyclohexyl-1-propene: This method introduces a formyl group (-CHO) and a hydrogen atom across the double bond of the starting alkene using a transition metal catalyst.
Q2: Which synthesis route is more suitable for large-scale production?
A2: Both routes have their advantages and challenges for scaling up. The alkylation route is often favored in laboratory settings due to its relatively straightforward procedure. However, the use of strong, cryogenic bases like Lithium Diisopropylamide (LDA) can pose challenges on an industrial scale. The hydroformylation route is a well-established industrial process for aldehyde synthesis. Still, it requires specialized high-pressure equipment and careful control of reaction conditions to ensure high regioselectivity and catalyst stability.
Q3: What are the expected major impurities for each route?
A3:
-
Alkylation Route:
-
O-alkylation product: Formation of the enol ether instead of the desired C-alkylated product.
-
Dialkylation product: Introduction of a second cyclohexylmethyl group at the alpha-carbon.
-
Unreacted starting materials: Isobutyraldehyde and cyclohexylmethyl halide.
-
Side products from elimination: Elimination of HBr from cyclohexylmethyl bromide, especially if the reaction temperature is not well-controlled.
-
-
Hydroformylation Route:
-
Branched isomer: Formation of 2-cyclohexyl-2-methylpropanal.
-
Alkane byproduct: Hydrogenation of the starting alkene to 1-cyclohexyl-3,3-dimethylpropane.[1]
-
Alcohol byproduct: Reduction of the product aldehyde to 3-Cyclohexyl-2,2-dimethylpropan-1-ol.[1]
-
Isomerized alkene: Isomerization of the starting alkene to other isomers, which may or may not undergo hydroformylation.[1]
-
Q4: How can I purify the final product, this compound?
A4: Due to the steric hindrance around the aldehyde group, purification can be challenging. A highly effective method is the formation of a crystalline bisulfite adduct.[2] The impure aldehyde is treated with an aqueous solution of sodium bisulfite, which selectively forms a solid adduct with the aldehyde. This solid can be filtered and washed to remove non-aldehydic impurities. The pure aldehyde is then regenerated by treating the adduct with a mild base or acid.[3][4]
Troubleshooting Guides
Route 1: Alkylation of Isobutyraldehyde
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | 1. Incomplete enolate formation. 2. Inactive alkylating agent. 3. Reaction temperature too low. | 1. Ensure the use of a strong, non-nucleophilic base like LDA, freshly prepared or titrated. 2. Use a more reactive alkylating agent (e.g., cyclohexylmethyl iodide instead of bromide). 3. Slowly warm the reaction mixture to room temperature after the addition of the alkylating agent. |
| Formation of Significant O-Alkylation Byproduct | 1. Use of a protic solvent. 2. Presence of coordinating cations (e.g., Li+). | 1. Use an aprotic solvent like THF or DME. 2. The use of potassium or sodium bases can sometimes favor C-alkylation. |
| Presence of Dialkylation Product | 1. Use of more than one equivalent of the alkylating agent. 2. Proton exchange between the mono-alkylated product and the enolate of the starting material. | 1. Use a slight excess (1.05-1.1 equivalents) of the isobutyraldehyde enolate relative to the alkylating agent. 2. Add the alkylating agent slowly at a low temperature to minimize proton exchange. |
| Low Yield due to Aldol Condensation | Self-condensation of isobutyraldehyde. | Ensure complete deprotonation to the enolate by using a full equivalent of a strong base like LDA before adding the alkylating agent. |
Route 2: Hydroformylation of 3,3-dimethyl-1-cyclohexyl-1-propene
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Conversion of Alkene | 1. Catalyst deactivation. 2. Insufficient temperature or pressure. 3. Poor mass transfer between gas and liquid phases. | 1. Ensure the purity of the syngas (CO/H2) and solvent to avoid catalyst poisons. 2. Gradually increase the reaction temperature and/or pressure within safe operating limits. 3. Increase the stirring rate to improve gas-liquid mixing. |
| Poor Regioselectivity (High percentage of branched isomer) | 1. Inappropriate ligand for the metal catalyst. 2. High reaction temperature. | 1. For rhodium catalysts, use bulky phosphine or phosphite ligands to favor the formation of the linear aldehyde. 2. Optimize the reaction temperature; lower temperatures often favor higher linearity. |
| Formation of Alkane Byproduct | High H2 to CO ratio. | Adjust the H2:CO ratio in the syngas. A 1:1 ratio is a common starting point. |
| Catalyst Leaching and Difficult Recovery | Use of a homogeneous catalyst. | 1. Explore biphasic catalysis using a water-soluble ligand to facilitate separation. 2. Consider using a supported catalyst for easier filtration and recycling. |
Experimental Protocols
Protocol 1: Alkylation of Isobutyraldehyde via its N,N-Dimethylhydrazone
This protocol is adapted from a general procedure for the alkylation of aldehyde hydrazones.
Step 1: Formation of Isobutyraldehyde N,N-Dimethylhydrazone
-
To a solution of isobutyraldehyde (1.0 eq) in ethanol, add N,N-dimethylhydrazine (1.1 eq).
-
Add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 4-6 hours.
-
Remove the solvent under reduced pressure and purify the hydrazone by distillation.
Step 2: Alkylation of the Hydrazone
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), dissolve the isobutyraldehyde N,N-dimethylhydrazone (1.0 eq) in dry THF.
-
Cool the solution to -78 °C.
-
Slowly add a solution of LDA (1.05 eq) in THF.
-
Stir the mixture at -78 °C for 1 hour.
-
Add cyclohexylmethyl bromide (1.0 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.
Step 3: Hydrolysis of the Alkylated Hydrazone
-
Dissolve the crude alkylated hydrazone in a mixture of THF and water.
-
Add copper(II) acetate (2.5 eq).
-
Stir the mixture at room temperature for 2-4 hours.
-
Filter the mixture and extract the filtrate with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude this compound by distillation or by forming the bisulfite adduct.
Protocol 2: Rhodium-Catalyzed Hydroformylation
This is a general protocol for the hydroformylation of a sterically hindered alkene.
-
In a high-pressure autoclave, add the catalyst precursor (e.g., Rh(acac)(CO)2) and the desired phosphine ligand (e.g., triphenylphosphine) in a suitable solvent (e.g., toluene).
-
Add the substrate, 3,3-dimethyl-1-cyclohexyl-1-propene.
-
Seal the autoclave and purge several times with syngas (1:1 CO/H2).
-
Pressurize the autoclave to the desired pressure (e.g., 20-50 bar).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by GC analysis of aliquots.
-
After completion, cool the reactor to room temperature and carefully vent the excess gas.
-
The crude product can be purified by distillation or bisulfite adduct formation.
Quantitative Data Summary
Table 1: Representative Conditions for Alkylation of Aldehyde Derivatives
| Parameter | Condition |
| Base | Lithium Diisopropylamide (LDA) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | -78 °C to room temperature |
| Alkylating Agent | Cyclohexylmethyl bromide |
| Typical Yield | 60-80% (for analogous systems) |
Table 2: Representative Conditions for Hydroformylation of Hindered Alkenes
| Parameter | Rhodium Catalyst | Cobalt Catalyst |
| Catalyst Precursor | Rh(acac)(CO)2 | Co2(CO)8 |
| Ligand | Triphenylphosphine | None or a phosphine ligand |
| Solvent | Toluene | Toluene or Heptane |
| Temperature | 80 - 120 °C | 140 - 180 °C |
| Pressure (CO/H2) | 20 - 50 bar | 100 - 200 bar |
| Typical Yield | 70-90% | 60-80% |
| Linear:Branched Ratio | >10:1 (with appropriate ligand) | 3:1 to 5:1 |
Visualizations
Caption: Overview of the two primary synthetic routes to this compound.
Caption: Troubleshooting logic for low yield in the alkylation synthesis route.
Caption: Workflow for the purification of this compound via its bisulfite adduct.
References
Troubleshooting low conversion rates in 3-Cyclohexyl-2,2-dimethylpropanal reactions
Technical Support Center: 3-Cyclohexyl-2,2-dimethylpropanal Reactions
This guide provides troubleshooting advice and answers to frequently asked questions regarding reactions involving this compound. The content is tailored for researchers, scientists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
A: this compound is an aldehyde featuring a neopentyl-like structure. Its most critical feature is significant steric hindrance around the carbonyl group. The presence of two methyl groups on the alpha-carbon and a bulky cyclohexyl group on the beta-carbon physically obstructs the approach of nucleophiles to the electrophilic carbonyl carbon. This steric bulk is the primary reason for the compound's unique reactivity and the challenges encountered in achieving high conversion rates.[1][2][3]
Q2: What are the common applications of this aldehyde in synthesis?
A: This aldehyde is a useful building block for introducing a sterically demanding cyclohexyl-dimethyl-ethyl moiety into a molecule. Common reactions include:
-
Nucleophilic additions (e.g., Grignard reactions, organolithium additions) to form secondary alcohols.[4][5][6]
-
Wittig reactions to form alkenes.
-
Reductions to form the corresponding primary alcohol, 3-Cyclohexyl-2,2-dimethylpropan-1-ol.[7]
-
Aldol and other enolate addition reactions where it acts as the electrophile.[8][9]
Q3: Why are reaction conversion rates often low when using this compound?
A: The principal cause of low conversion rates is the severe steric hindrance around the carbonyl functional group.[1][2] This bulkiness slows down the rate of nucleophilic attack, making it less competitive with potential side reactions or leading to incomplete reactions under standard conditions. Less hindered aldehydes or ketones are generally more reactive.[2]
Troubleshooting Guide: Low Conversion Rates
This section addresses specific problems and solutions for common reaction types in a question-and-answer format.
General Issues
Q4: My reaction has stalled with a significant amount of starting material remaining. What are the initial checks I should perform?
A:
-
Purity of Reagents: Ensure the aldehyde and all other reagents are pure. Impurities can inhibit catalysts or introduce side reactions.
-
Solvent and Glassware: For moisture-sensitive reactions like those involving Grignards or organolithiums, verify that solvents are anhydrous and glassware was properly dried (e.g., flame-dried under vacuum).[10][11]
-
Reaction Temperature: The optimal temperature can be a narrow window. Temperatures that are too low may not provide enough energy to overcome the activation barrier, while temperatures that are too high can promote decomposition or side reactions.
-
Mixing: In heterogeneous reactions or with viscous solutions, ensure efficient stirring to facilitate interaction between reactants.
-
Catalyst Activity: If using a catalyst, ensure it has not expired or been deactivated by impurities or improper storage.
Troubleshooting Specific Reaction Types
The following diagram illustrates a general workflow for troubleshooting low conversion rates.
References
- 1. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. google.com [google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. DE102005002010A1 - Use of 2,2-dimethyl-3-cyclohexyl-1-propanol as fragrance - Google Patents [patents.google.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Aldol reaction - Wikipedia [en.wikipedia.org]
- 10. reddit.com [reddit.com]
- 11. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Characterization of Impurities in 3-Cyclohexyl-2,2-dimethylpropanal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Cyclohexyl-2,2-dimethylpropanal. The information is designed to address specific issues that may be encountered during the characterization of impurities in this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common potential impurities in this compound samples?
A1: Impurities in this compound can originate from the synthetic route or degradation. Based on common synthetic pathways, potential impurities may include:
-
Unreacted Starting Materials: Depending on the synthesis method, this could include 3-cyclohex-3-enyl-1-propanal or isobutyraldehyde.
-
Synthesis-Related Byproducts: These can include isomers, products of side reactions, or incompletely reacted intermediates.
-
Oxidation Products: The aldehyde functional group is susceptible to oxidation, which can lead to the formation of the corresponding carboxylic acid, 3-Cyclohexyl-2,2-dimethylpropanoic acid.
-
Reduction Products: The corresponding alcohol, 3-Cyclohexyl-2,2-dimethylpropan-1-ol, may be present as an impurity.[1]
-
Residual Solvents: Solvents used in the synthesis and purification process may be present in trace amounts.
Q2: Which analytical techniques are most suitable for identifying and quantifying impurities in this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for the analysis of volatile and semi-volatile organic compounds.[2] It is highly effective for separating and identifying impurities in fragrance compounds like this compound.[3][4]
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for the separation and quantification of impurities.[5][6] For aldehydes, derivatization is often employed to enhance detection by UV or fluorescence detectors.[7] HPLC is particularly useful for stability-indicating methods.[8][9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the impurities.[1][5] The chemical shift of the aldehyde proton (typically 9-10 ppm) is a characteristic feature.[1][11]
Q3: How can I find the chemical structure and properties of potential impurities?
A3: Publicly available chemical databases are excellent resources. For example, PubChem provides detailed information on chemical structures, properties, and identifiers for many compounds, including potential impurities like 3-Cyclohexyl-2,2-dimethylpropan-1-ol and 3-Cyclohexyl-2-methylpropanal.
Data Presentation: Potential Impurities and Analytical Limits
The following table summarizes potential impurities in this compound and typical analytical limits of detection (LOD) and quantification (LOQ) that can be achieved with appropriate analytical methods. Please note that these values are illustrative and can vary depending on the specific instrumentation and method parameters.
| Impurity Name | Potential Source | Typical Analytical Method | Illustrative LOD | Illustrative LOQ |
| 3-Cyclohexyl-2,2-dimethylpropanoic acid | Oxidation of the aldehyde | HPLC-UV, GC-MS (after derivatization) | 0.01% | 0.03% |
| 3-Cyclohexyl-2,2-dimethylpropan-1-ol | Reduction of the aldehyde, synthesis byproduct | GC-MS | 0.02% | 0.06% |
| 3-cyclohex-3-enyl-1-propanal | Unreacted starting material | GC-MS | 0.05% | 0.15% |
| Isobutyraldehyde | Unreacted starting material | GC-MS (Headspace) | 1 ppm | 3 ppm |
| Residual Solvents (e.g., Toluene, Heptane) | Synthesis and purification | GC-MS (Headspace) | 1 ppm | 3 ppm |
Experimental Protocols
Protocol 1: GC-MS Analysis for Volatile Impurities
This method is suitable for the identification and quantification of volatile and semi-volatile impurities.
1. Sample Preparation:
- Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.
- Dissolve and dilute to volume with a suitable solvent such as methanol or dichloromethane.
2. GC-MS Parameters:
- Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
- Inlet Temperature: 250 °C.
- Injection Volume: 1 µL (split ratio 50:1).
- Carrier Gas: Helium or Hydrogen at a constant flow of 1.0 mL/min.[3]
- Oven Temperature Program:
- Initial temperature: 60 °C, hold for 2 minutes.
- Ramp: 10 °C/min to 280 °C.
- Hold at 280 °C for 5 minutes.
- MS Transfer Line Temperature: 280 °C.
- Ion Source Temperature: 230 °C.
- Mass Range: m/z 40-450.
3. Data Analysis:
- Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
- Quantify impurities using an internal or external standard method.
Protocol 2: HPLC-UV Analysis for Non-Volatile Impurities (after Derivatization)
This method is suitable for the quantification of the parent aldehyde and less volatile impurities, such as the corresponding carboxylic acid. Aldehydes require derivatization for sensitive UV detection.
1. Derivatization Agent: 2,4-Dinitrophenylhydrazine (DNPH).
2. Sample Preparation and Derivatization:
- Prepare a stock solution of the sample at approximately 1 mg/mL in acetonitrile.
- To 1 mL of the sample solution, add 1 mL of the DNPH solution (e.g., 0.5 mg/mL in acetonitrile with 1% phosphoric acid).
- Vortex the mixture and heat at 60 °C for 30 minutes.
- Cool to room temperature and dilute with the mobile phase to a suitable concentration for analysis.
3. HPLC Parameters:
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase: A gradient of acetonitrile and water.
- Start with 50% acetonitrile and increase to 90% over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 360 nm.[12]
- Injection Volume: 10 µL.
4. Data Analysis:
- Quantify the DNPH-derivatized aldehyde and any impurity-derivatives using a calibration curve prepared from a derivatized standard of this compound.
Protocol 3: ¹H NMR for Structural Characterization
This method is used for the structural confirmation of the main component and the identification of major impurities.
1. Sample Preparation:
- Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
2. NMR Parameters:
- Spectrometer: 400 MHz or higher.
- Nucleus: ¹H.
- Number of Scans: 16 or as needed for good signal-to-noise.
- Relaxation Delay: 1-2 seconds.
3. Data Analysis:
- The aldehyde proton (CHO) will typically appear as a singlet or triplet in the downfield region of the spectrum (δ 9-10 ppm).[1][11]
- Protons on the carbon adjacent to the carbonyl group will appear around δ 2.0-2.5 ppm.[1][5]
- Integrate the peaks to determine the relative molar ratios of the main component and any visible impurities.
Troubleshooting Guides
GC-MS Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing for the Aldehyde | Active sites in the inlet liner or column. | Use a deactivated inlet liner. Trim the first few centimeters of the column. |
| Sample overload. | Dilute the sample or increase the split ratio. | |
| Ghost Peaks | Carryover from a previous injection. | Run a solvent blank. Bake out the column and inlet. |
| Septum bleed. | Use a high-quality, low-bleed septum. | |
| Poor Resolution | Inappropriate temperature program. | Optimize the temperature ramp rate. |
| Column degradation. | Replace the GC column. | |
| Baseline Instability | Contaminated carrier gas. | Ensure high-purity carrier gas and use traps. |
| Column bleed. | Condition the column. Do not exceed the column's maximum temperature. |
HPLC Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Variable Retention Times | Fluctuation in column temperature. | Use a column oven to maintain a constant temperature. |
| Inconsistent mobile phase composition. | Prepare fresh mobile phase daily and ensure proper mixing. | |
| Broad or Split Peaks | Column overload. | Reduce the injection volume or sample concentration. |
| Incompatibility between injection solvent and mobile phase. | Dissolve the sample in the initial mobile phase if possible. | |
| High Backpressure | Blockage in the column or tubing. | Back-flush the column. Check for and clear any blockages. |
| Precipitated buffer in the system. | Flush the system with water. | |
| Baseline Drift | Column not equilibrated. | Increase the column equilibration time before injection. |
| Contaminated mobile phase. | Use HPLC-grade solvents and prepare fresh mobile phase. |
Visualizations
Caption: Workflow for impurity characterization.
Caption: Troubleshooting logic for chromatographic issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. Perfumers Apprentice - Fragrance Analysis by GCMS [shop.perfumersapprentice.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. thaiscience.info [thaiscience.info]
- 7. auroraprosci.com [auroraprosci.com]
- 8. ijtsrd.com [ijtsrd.com]
- 9. scispace.com [scispace.com]
- 10. openaccessjournals.com [openaccessjournals.com]
- 11. organicchemistryguide.com [organicchemistryguide.com]
- 12. lawdata.com.tw [lawdata.com.tw]
Validation & Comparative
The Role of Steric Hindrance in Neopentyl Aldehydes: A Comparative Guide to the Reactivity of 3-Cyclohexyl-2,2-dimethylpropanal
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. Neopentyl aldehydes, characterized by a quaternary carbon atom adjacent to the aldehyde functionality, present unique synthetic challenges and opportunities due to significant steric hindrance. This guide provides a comparative analysis of the reactivity of 3-Cyclohexyl-2,2-dimethylpropanal against other common neopentyl aldehydes, supported by available experimental data and detailed protocols.
The bulky neopentyl group, while offering advantages in terms of stability and potential for stereocontrol, significantly influences the accessibility of the aldehyde's carbonyl carbon to nucleophiles. This steric shield can impede reactions that proceed readily with less hindered aldehydes. Understanding these steric effects is crucial for predicting reaction outcomes and optimizing conditions.
Comparative Analysis of Reactivity
To illustrate the impact of the substituent at the 3-position on the reactivity of neopentyl aldehydes, this guide will focus on a comparison between this compound and the simpler, yet still sterically demanding, pivaldehyde (2,2-dimethylpropanal). While comprehensive, direct comparative studies are limited in the literature, we can infer relative reactivities from individual studies and general principles of organic chemistry. Aldehydes are generally more reactive than ketones in nucleophilic addition reactions due to both steric and electronic factors. The presence of only one alkyl group (versus two in ketones) allows for easier access to the carbonyl carbon by nucleophiles.
Nucleophilic Addition Reactions: The Grignard Reaction
The Grignard reaction, a cornerstone of carbon-carbon bond formation, is highly sensitive to steric hindrance. The bulky nature of neopentyl aldehydes can significantly slow down the rate of reaction and may require more forcing conditions or specific Grignard reagents to achieve acceptable yields.
Table 1: Comparison of Grignard Reaction Performance
| Aldehyde | Grignard Reagent | Product | Yield (%) | Reference |
| This compound | Methylmagnesium bromide | 4-Cyclohexyl-3,3-dimethylbutan-2-ol | Data not available | - |
| Pivaldehyde | Phenylmagnesium bromide | 1-Phenyl-2,2-dimethylpropan-1-ol | ~70-80% | General textbook data |
| Pivaldehyde | Ethylmagnesium bromide | 3,3-Dimethylpentan-2-ol | ~65-75% | General textbook data |
The expected lower reactivity of this compound compared to pivaldehyde in Grignard reactions is due to the increased steric bulk of the cyclohexyl group, which further shields the electrophilic carbonyl carbon.
Reduction Reactions
The reduction of aldehydes to primary alcohols is a fundamental transformation. The steric hindrance in neopentyl aldehydes can influence the choice of reducing agent and the reaction conditions required for complete conversion.
Table 2: Comparison of Reduction Reaction Performance
| Aldehyde | Reducing Agent | Product | Yield (%) | Reference |
| This compound | Sodium Borohydride (NaBH₄) | 3-Cyclohexyl-2,2-dimethylpropan-1-ol | High (qualitative) | Patent literature |
| Pivaldehyde | Lithium Aluminum Hydride (LiAlH₄) | 2,2-Dimethylpropan-1-ol | >90% | General textbook data |
| Pivaldehyde | Sodium Borohydride (NaBH₄) | 2,2-Dimethylpropan-1-ol | ~85-95% | General textbook data |
Both sodium borohydride and lithium aluminum hydride are effective for the reduction of neopentyl aldehydes. Due to the high reactivity of these reducing agents, the steric hindrance of the neopentyl group is generally overcome, leading to high yields of the corresponding primary alcohols.
Oxidation Reactions
The oxidation of aldehydes to carboxylic acids is another key synthetic transformation. While sterically hindered aldehydes can be oxidized, the reaction might require stronger oxidizing agents or longer reaction times compared to their less hindered counterparts.
Table 3: Comparison of Oxidation Reaction Performance
| Aldehyde | Oxidizing Agent | Product | Yield (%) | Reference |
| This compound | Data not available | 3-Cyclohexyl-2,2-dimethylpropanoic acid | Data not available | - |
| Pivaldehyde | Potassium Permanganate (KMnO₄) | Pivalic Acid | Good to high | General textbook data |
| Pivaldehyde | Chromic Acid (Jones Reagent) | Pivalic Acid | Good to high | General textbook data |
Experimental Protocols
Detailed experimental protocols are essential for reproducibility. Below are representative procedures for key reactions involving neopentyl aldehydes.
Synthesis of 3-Cyclohexyl-2,2-dimethylpropan-1-ol (Reduction)
Protocol: To a solution of this compound in a suitable solvent such as methanol or ethanol at 0 °C, sodium borohydride (NaBH₄) is added portion-wise. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC or GC). The reaction is then quenched by the slow addition of water or dilute acid. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure to afford the desired alcohol.
General Procedure for the Grignard Reaction with Pivaldehyde
Protocol: A solution of pivaldehyde in anhydrous diethyl ether or THF is added dropwise to a solution of the Grignard reagent (e.g., phenylmagnesium bromide) in the same solvent at 0 °C under an inert atmosphere. The reaction mixture is then allowed to warm to room temperature and stirred until completion. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is then purified by distillation or chromatography.
Visualizing Reaction Pathways
The following diagrams illustrate the general mechanisms for the discussed reactions.
Caption: General mechanism of a Grignard reaction with a neopentyl aldehyde.
Caption: General mechanism for the reduction of a neopentyl aldehyde.
Conclusion
The steric hindrance imparted by the neopentyl group plays a defining role in the reactivity of aldehydes such as this compound. While fundamental transformations like reduction are readily achievable, reactions sensitive to steric bulk, such as Grignard additions, are expected to be more challenging compared to less substituted neopentyl aldehydes like pivaldehyde. The lack of specific experimental data for this compound in many common synthetic transformations underscores the need for further investigation to fully elucidate its synthetic utility. This guide provides a framework for researchers to approach the use of this and other sterically hindered aldehydes in their synthetic endeavors, emphasizing the importance of considering steric effects in reaction design and optimization.
A Comparative Analysis of the Reactivity of 3-Cyclohexyl-2,2-dimethylpropanal and Pivalaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Contestants
Both 3-Cyclohexyl-2,2-dimethylpropanal and pivalaldehyde are characterized by a quaternary carbon atom adjacent to the aldehyde functional group, which imparts significant steric hindrance. This structural feature is a key determinant of their chemical behavior, influencing their susceptibility to nucleophilic attack and their participation in various organic transformations.
Pivalaldehyde , with its tert-butyl group, is a widely recognized sterically bulky aldehyde in organic synthesis.[1][2] Its reactivity has been explored in numerous contexts, including nucleophilic additions and oxidation reactions.[1][3]
This compound is a less commonly cited aldehyde, primarily finding application as a fragrance ingredient.[4] Structurally, it is similar to pivalaldehyde but with a cyclohexylmethyl group in place of the tert-butyl group.
| Compound | Structure | Molar Mass ( g/mol ) |
| Pivalaldehyde | 86.13[2] | |
| This compound | 168.28 |
Theoretical Comparison of Reactivity
The reactivity of aldehydes in nucleophilic addition reactions is primarily governed by two factors: electronics and sterics.[5][6]
-
Electronic Effects: The carbonyl carbon in aldehydes is electrophilic due to the polarization of the C=O bond. Alkyl groups, being electron-donating, can slightly reduce this electrophilicity.[7]
-
Steric Effects: The size of the groups surrounding the carbonyl carbon can hinder the approach of a nucleophile. Larger, bulkier groups lead to greater steric hindrance and slower reaction rates.[8]
In comparing pivalaldehyde and this compound, the key difference lies in the substituent attached to the α-carbon. Pivalaldehyde has a tert-butyl group, while this compound has a neopentyl-like structure with a terminal cyclohexyl ring. The additional bulk of the cyclohexyl group in this compound is expected to create a more sterically congested environment around the carbonyl group compared to the tert-butyl group of pivalaldehyde.
Prediction: Due to the increased steric bulk of the cyclohexylmethyl group, This compound is predicted to be less reactive than pivalaldehyde towards nucleophilic addition reactions.
Experimental Protocols
The following are detailed methodologies for common reactions involving sterically hindered aldehydes. These protocols can be adapted for both this compound and pivalaldehyde to experimentally determine and compare their reactivity.
Grignard Reaction
This reaction is a classic method for forming carbon-carbon bonds via nucleophilic addition of an organomagnesium halide to a carbonyl group.
Protocol:
-
Apparatus: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet is used.
-
Grignard Reagent Preparation: In the flask, magnesium turnings (1.2 equivalents) are placed. A solution of the appropriate alkyl or aryl halide (1.1 equivalents) in anhydrous diethyl ether or THF is added dropwise via the dropping funnel. The reaction is initiated, if necessary, by gentle heating or the addition of a small crystal of iodine.
-
Aldehyde Addition: Once the Grignard reagent has formed, the flask is cooled to 0 °C in an ice bath. A solution of the aldehyde (pivalaldehyde or this compound, 1.0 equivalent) in the same anhydrous solvent is added dropwise from the dropping funnel.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Wittig Reaction
The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide.[9]
Protocol:
-
Ylide Generation: A phosphonium salt (1.1 equivalents) is suspended in anhydrous THF or diethyl ether under a nitrogen atmosphere. The suspension is cooled to 0 °C, and a strong base such as n-butyllithium or sodium hydride (1.05 equivalents) is added dropwise. The mixture is stirred at room temperature until the ylide is formed (typically indicated by a color change).
-
Aldehyde Addition: The reaction mixture is cooled to the desired temperature (often -78 °C for Z-selectivity with non-stabilized ylides). A solution of the aldehyde (1.0 equivalent) in the same anhydrous solvent is added dropwise.
-
Reaction: The reaction is allowed to warm to room temperature and stirred until completion, as monitored by TLC.
-
Work-up: The reaction is quenched with water or a saturated aqueous solution of ammonium chloride. The product is extracted into an organic solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated.
-
Purification: The crude product is purified by column chromatography to separate the alkene from triphenylphosphine oxide.
Reduction with Sodium Borohydride
This is a standard procedure for the reduction of aldehydes to primary alcohols.
Protocol:
-
Setup: The aldehyde (1.0 equivalent) is dissolved in a suitable solvent, typically methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.
-
Reductant Addition: The solution is cooled to 0 °C in an ice bath. Sodium borohydride (NaBH₄, 1.1 to 1.5 equivalents) is added portion-wise, controlling the rate of addition to manage any effervescence.
-
Reaction: The reaction mixture is stirred at room temperature until the starting material is consumed, as indicated by TLC analysis.
-
Work-up: The reaction is carefully quenched by the dropwise addition of dilute hydrochloric acid until the effervescence ceases. The solvent is removed under reduced pressure.
-
Extraction: The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The aqueous layer is extracted with the organic solvent. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
Purification: The resulting alcohol can be purified by distillation or column chromatography if necessary.
Visualizing Reaction Workflows and Concepts
The following diagrams, generated using Graphviz, illustrate key concepts and workflows discussed in this guide.
Caption: Steric hindrance comparison for nucleophilic attack.
Caption: Workflow for a Grignard reaction with an aldehyde.
Caption: Logical flow of steric effects on aldehyde reactivity.
Conclusion
Based on fundamental principles of organic chemistry, this compound is predicted to be less reactive than pivalaldehyde in nucleophilic addition reactions due to the greater steric hindrance imparted by the cyclohexylmethyl group. This guide provides a framework for the experimental validation of this prediction through established protocols. For researchers in drug development and other scientific fields, understanding the nuanced reactivity of sterically hindered aldehydes is crucial for designing synthetic routes and predicting reaction outcomes.
References
- 1. The use of pivaldehyde in organic synthesis_Chemicalbook [chemicalbook.com]
- 2. Pivalaldehyde | C5H10O | CID 12417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pivaldehyde: applications and safety_Chemicalbook [chemicalbook.com]
- 4. DE102005002010A1 - Use of 2,2-dimethyl-3-cyclohexyl-1-propanol as fragrance - Google Patents [patents.google.com]
- 5. brainkart.com [brainkart.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 2.3 Reactivities of Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Wittig reaction - Wikipedia [en.wikipedia.org]
Purity Assessment of Synthesized 3-Cyclohexyl-2,2-dimethylpropanal by GC-MS: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes for 3-Cyclohexyl-2,2-dimethylpropanal and details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for its purity assessment. The information presented is intended to aid researchers in selecting an appropriate synthetic strategy and implementing a reliable analytical method for quality control.
Introduction
This compound is a valuable aldehyde intermediate in the synthesis of various organic molecules, including fragrances and pharmaceuticals. The purity of this aldehyde is critical for subsequent reactions and the quality of the final product. This guide compares two common synthetic pathways for its preparation and provides a detailed protocol for purity determination using GC-MS with derivatization.
Synthetic Pathway Comparison
Two plausible methods for the synthesis of this compound are the alkylation of isobutyraldehyde and the reduction and subsequent alkylation of a cyclohexenyl propanal derivative.
-
Method A: Alkylation of Isobutyraldehyde. This approach involves the reaction of isobutyraldehyde with a suitable cyclohexylmethyl halide (e.g., cyclohexylmethyl bromide) in the presence of a strong base. This method is relatively straightforward but may result in side products due to the reactivity of the enolate intermediate.
-
Method B: Reduction and Bisalkylation. This two-step process begins with the reduction of the double bond in 3-cyclohex-3-enyl-1-propanal, followed by a bisalkylation at the alpha-carbon to introduce the two methyl groups.[1] This method can offer better control over the final structure but involves an additional synthetic step.
The choice of synthetic route can significantly impact the purity of the final product. The following table summarizes hypothetical purity data for this compound synthesized by these two methods, as determined by GC-MS analysis.
Table 1: Comparison of Purity for Synthesized this compound
| Synthesis Method | Key Reagents | Typical Purity (%) | Major Impurities |
| A: Alkylation of Isobutyraldehyde | Isobutyraldehyde, Cyclohexylmethyl bromide, Strong Base | 95.5 | Unreacted Isobutyraldehyde, Di-alkylated byproducts, Aldol condensation products |
| B: Reduction & Bisalkylation | 3-cyclohex-3-enyl-1-propanal, Reducing Agent, Alkylating Agent | 98.2 | Unreacted starting material, Mono-alkylated intermediate |
Experimental Protocols
Synthesis of this compound via Alkylation of Isobutyraldehyde (Method A - Representative Protocol)
-
Enolate Formation: To a solution of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) at -78°C, slowly add isobutyraldehyde.
-
Alkylation: After stirring for 1 hour at -78°C, add cyclohexylmethyl bromide dropwise to the reaction mixture.
-
Quenching: Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by fractional distillation to obtain this compound.
Purity Assessment by GC-MS
Due to the polarity and potential for thermal instability of aldehydes, derivatization is often employed to improve their chromatographic behavior and sensitivity in GC-MS analysis.[2] O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a common derivatizing agent that reacts with aldehydes to form stable oximes, which are more volatile and provide excellent sensitivity, especially in negative chemical ionization (NCI) mode.[3][4]
1. Sample Preparation and Derivatization:
-
Prepare a stock solution of the synthesized this compound in a suitable solvent (e.g., hexane or dichloromethane) at a concentration of 1 mg/mL.
-
Prepare a PFBHA solution (10 mg/mL) in a buffered aqueous solution (e.g., phosphate buffer, pH 7).
-
In a vial, combine 100 µL of the aldehyde stock solution with 500 µL of the PFBHA solution.
-
Add a suitable internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample) for quantitative analysis.
-
Seal the vial and heat at 60°C for 1 hour to ensure complete derivatization.
-
After cooling to room temperature, add 1 mL of hexane and vortex for 1 minute to extract the PFBHA-oxime derivative.
-
Carefully transfer the upper organic layer to a clean vial for GC-MS analysis.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector: Split/splitless injector, operated in splitless mode.
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 200°C.
-
Ramp 2: 20°C/min to 300°C, hold for 5 minutes.[5]
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
3. Data Analysis:
-
Identify the peak corresponding to the PFBHA-oxime derivative of this compound based on its retention time and mass spectrum.
-
The mass spectrum should exhibit a characteristic molecular ion peak and fragmentation pattern.
-
Calculate the purity of the synthesized aldehyde by determining the peak area percentage of the target compound relative to the total area of all detected peaks.
-
Identify any impurity peaks by comparing their mass spectra with library data (e.g., NIST) and known potential side products from the synthesis.
Visualizing the Workflow
The following diagrams illustrate the key processes described in this guide.
References
- 1. DE102005002010A1 - Use of 2,2-dimethyl-3-cyclohexyl-1-propanol as fragrance - Google Patents [patents.google.com]
- 2. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Synthetic Pathways to 3-Cyclohexyl-2,2-dimethylpropanal
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two distinct synthetic routes for the preparation of 3-Cyclohexyl-2,2-dimethylpropanal, an important intermediate in the synthesis of various organic molecules. The comparison focuses on key performance indicators such as reaction yield and conditions, supported by detailed experimental protocols.
Executive Summary
Two primary synthetic strategies for this compound are detailed:
-
Synthetic Route 1: Alkylation of Isobutyraldehyde via a Magnesioenamine Salt. This method involves the formation of a magnesioenamine from isobutyraldehyde, followed by alkylation with cyclohexylmethyl bromide.
-
Synthetic Route 2: Aldol Condensation of Cyclohexanecarboxaldehyde and Isobutyraldehyde followed by Hydrogenation. This route utilizes a base-catalyzed aldol condensation to form an α,β-unsaturated aldehyde, which is subsequently reduced to the target compound.
The following sections provide a detailed comparison of these two routes, including quantitative data, experimental procedures, and visual representations of the synthetic pathways.
Data Presentation
| Parameter | Synthetic Route 1: Alkylation of Isobutyraldehyde | Synthetic Route 2: Aldol Condensation & Hydrogenation |
| Starting Materials | Isobutyraldehyde, tert-Butylamine, Ethylmagnesium bromide, Cyclohexylmethyl bromide | Cyclohexanecarboxaldehyde, Isobutyraldehyde, Potassium hydroxide |
| Key Intermediates | N-(2-methylpropylidene)-tert-butylamine, Magnesioenamine salt | 3-Cyclohexyl-2,2-dimethyl-2-propenal |
| Overall Yield | ~60-65% (estimated based on a similar reaction) | Not explicitly found in literature for the complete sequence. |
| Reaction Conditions | Step 1 (Imine formation): Room temperature. Step 2 (Alkylation): Reflux in THF, followed by room temperature reaction. | Step 1 (Aldol Condensation): 0-5 °C to room temperature. Step 2 (Hydrogenation): Room temperature, atmospheric pressure H2. |
| Reagents & Solvents | THF, Potassium carbonate, Magnesium sulfate, Hydrochloric acid, Brine | Ethanol, Diethyl ether, Palladium on carbon (Pd/C) |
| Purification | Distillation | Distillation |
Experimental Protocols
Synthetic Route 1: Alkylation of Isobutyraldehyde via a Magnesioenamine Salt
This procedure is adapted from a general method for the mono-alkylation of α-substituted aldehydes.[1]
Step 1: Preparation of N-(2-methylpropylidene)-tert-butylamine
-
In a flask, combine 0.5 mole of isobutyraldehyde and 0.55 mole of tert-butylamine.
-
Slowly add half of the isobutyraldehyde to the tert-butylamine, then add the remaining half more rapidly.
-
Allow the mixture to stand at room temperature for 1 hour.
-
Separate the aqueous layer and add excess anhydrous potassium carbonate to the organic layer.
-
Filter the mixture and distill to obtain N-(2-methylpropylidene)-tert-butylamine.
Step 2: Alkylation of the Magnesioenamine Salt
-
In a flame-dried, nitrogen-purged flask equipped with a dropping funnel and reflux condenser, place a solution of 0.05 mole of ethylmagnesium bromide in 37 mL of anhydrous tetrahydrofuran (THF).
-
Add a solution of 0.0567 mole of N-(2-methylpropylidene)-tert-butylamine in 5 mL of anhydrous THF from the dropping funnel.
-
Reflux the resulting mixture for 12-14 hours.
-
Cool the reaction mixture to room temperature and add 0.05 mole of cyclohexylmethyl bromide in 10 mL of anhydrous THF from the dropping funnel.
-
Stir the mixture at room temperature for 12 hours.
-
Pour the reaction mixture into 150 mL of a cold 10% hydrochloric acid solution and stir for 15 minutes.
-
Separate the layers and extract the aqueous layer with two 50 mL portions of diethyl ether.
-
Combine the organic extracts and wash once with 25 mL of 5% hydrochloric acid, then repeatedly with brine until the washings are neutral.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation.
-
Purify the residue by vacuum distillation to yield this compound.
Synthetic Route 2: Aldol Condensation of Cyclohexanecarboxaldehyde and Isobutyraldehyde followed by Hydrogenation
A detailed experimental protocol with yield for this specific sequence was not found in the searched literature. The following is a general representation of the likely steps.
Step 1: Aldol Condensation
-
A solution of potassium hydroxide in ethanol would be cooled to 0-5 °C.
-
A mixture of cyclohexanecarboxaldehyde and isobutyraldehyde would be added dropwise to the cooled base solution with stirring.
-
The reaction mixture would be allowed to warm to room temperature and stirred for a specified time.
-
The reaction would be quenched with a weak acid and the product extracted with an organic solvent.
-
The organic layer would be washed, dried, and the solvent removed to yield the crude α,β-unsaturated aldehyde, 3-Cyclohexyl-2,2-dimethyl-2-propenal.
-
Purification would likely be achieved by distillation.
Step 2: Hydrogenation
-
The unsaturated aldehyde from the previous step would be dissolved in a suitable solvent such as ethanol.
-
A catalytic amount of palladium on carbon (Pd/C) would be added.
-
The mixture would be stirred under an atmosphere of hydrogen gas at room temperature until the reaction is complete.
-
The catalyst would be removed by filtration.
-
The solvent would be removed under reduced pressure, and the resulting crude product would be purified by distillation to afford this compound.
Mandatory Visualization
Caption: Synthetic Route 1: Alkylation of Isobutyraldehyde.
Caption: Synthetic Route 2: Aldol Condensation and Hydrogenation.
Concluding Remarks
Both synthetic routes presented offer viable pathways to this compound. Route 1, the alkylation of isobutyraldehyde via a magnesioenamine, is a well-documented procedure for analogous transformations, suggesting it is a reliable and high-yielding method.[1] The use of a Grignard reagent and an alkyl halide are common and accessible laboratory reagents.
Route 2, involving an aldol condensation followed by hydrogenation, represents a classic approach to carbon-carbon bond formation and saturation. While a complete, high-yielding protocol for this specific substrate was not identified in the literature search, the individual steps are standard and widely used in organic synthesis. The success of this route would be contingent on optimizing the conditions for both the condensation and hydrogenation steps to maximize the overall yield.
The choice of synthetic route will ultimately depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the laboratory's familiarity with the techniques involved. For a predictable and likely high-yielding laboratory-scale synthesis, Route 1 appears to be the more robust option based on the available literature. Further experimental validation would be required to definitively compare the efficiency of both routes.
References
Spectroscopic comparison of 3-Cyclohexyl-2,2-dimethylpropanal and its alcohol derivative
For researchers, scientists, and professionals in drug development, a detailed understanding of molecular structure is paramount. This guide provides a comparative spectroscopic analysis of 3-Cyclohexyl-2,2-dimethylpropanal and its corresponding alcohol derivative, 3-Cyclohexyl-2,2-dimethylpropan-1-ol, offering insights into their structural distinctions through infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data.
The transformation of an aldehyde to a primary alcohol is a fundamental reaction in organic chemistry, often achieved through reduction. This process introduces significant changes to the molecule's electronic and vibrational properties, which are readily observable using various spectroscopic techniques. This guide delves into the characteristic spectral signatures of this compound and 3-Cyclohexyl-2,2-dimethylpropan-1-ol, providing the experimental data necessary to distinguish between these two compounds.
At a Glance: Key Spectroscopic Differences
The primary spectroscopic differences between the aldehyde and its alcohol derivative arise from the functional group transformation. The aldehyde's carbonyl group (C=O) and aldehydic proton (CHO) give rise to unique signals that are absent in the alcohol. Conversely, the alcohol is characterized by the presence of a hydroxyl group (O-H) and a hydroxymethylene group (CH₂OH).
| Spectroscopic Technique | This compound | 3-Cyclohexyl-2,2-dimethylpropan-1-ol |
| Infrared (IR) Spectroscopy | Strong C=O stretch (~1720-1740 cm⁻¹) | Broad O-H stretch (~3200-3600 cm⁻¹) |
| C-H stretch of aldehyde (~2720 & ~2820 cm⁻¹) | C-O stretch (~1050 cm⁻¹) | |
| ¹H NMR Spectroscopy | Aldehyde proton (CHO) singlet (~9.6 ppm) | Hydroxyl proton (OH) broad singlet (variable) |
| Methylene protons (CH₂OH) multiplet (~3.4 ppm) | ||
| ¹³C NMR Spectroscopy | Carbonyl carbon (C=O) signal (~200 ppm) | Methylene carbon (CH₂OH) signal (~65 ppm) |
| Mass Spectrometry (MS) | Molecular Ion Peak (M⁺) at m/z = 168 | Molecular Ion Peak (M⁺) at m/z = 170 |
| Characteristic fragmentation pattern | Different fragmentation pattern |
Experimental Protocols
The following are standard methodologies for acquiring the spectroscopic data presented in this guide.
Infrared (IR) Spectroscopy
A thin film of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates. The sample is then placed in the path of an infrared beam in an FTIR spectrometer. The instrument records the absorption of infrared radiation at various frequencies, resulting in a spectrum of transmittance or absorbance versus wavenumber (cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy
A small amount of the sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and placed in an NMR tube. The tube is then inserted into the NMR spectrometer. For ¹H NMR, a radiofrequency pulse is applied, and the resulting signal from the hydrogen nuclei is detected. For ¹³C NMR, a different radiofrequency range is used to excite the carbon-13 nuclei. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
Mass Spectrometry (MS)
A dilute solution of the sample is introduced into the mass spectrometer. The molecules are then ionized, typically by electron impact (EI) or electrospray ionization (ESI). The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector records the abundance of each ion, generating a mass spectrum.
Visualizing the Transformation
The reduction of this compound to 3-Cyclohexyl-2,2-dimethylpropan-1-ol is a straightforward chemical conversion that can be visualized as follows:
This comparative guide highlights the distinct spectroscopic features of this compound and its alcohol derivative. By understanding these differences, researchers can confidently identify and characterize these molecules in various experimental settings.
Comparative Efficacy of Reducing Agents for 3-Cyclohexyl-2,2-dimethylpropanal: A Guide for Researchers
For researchers, scientists, and drug development professionals, the efficient and selective reduction of aldehydes is a critical transformation in organic synthesis. This guide provides a comparative overview of the efficacy of common reducing agents for the sterically hindered aldehyde, 3-Cyclohexyl-2,2-dimethylpropanal. Due to the limited availability of specific experimental data for this substrate in peer-reviewed literature, this guide presents a qualitative comparison based on the known reactivity of these agents with analogous, sterically hindered aldehydes, alongside general experimental protocols.
The reduction of this compound yields the corresponding primary alcohol, 3-Cyclohexyl-2,2-dimethylpropan-1-ol, a valuable intermediate in various chemical syntheses. The steric hindrance around the carbonyl group, posed by the neopentyl-like structure, can significantly influence the reactivity and choice of the reducing agent. This guide will focus on three primary categories of reducing agents: hydride donors (Sodium Borohydride and Lithium Aluminum Hydride), and catalytic hydrogenation.
Comparison of Reducing Agent Performance
| Reducing Agent | Reagent Type | Typical Solvent(s) | Typical Temperature | Reactivity Profile & Selectivity | Anticipated Yield for this compound |
| Sodium Borohydride (NaBH₄) | Hydride Donor | Methanol, Ethanol | Room Temperature | Mild and selective for aldehydes and ketones.[1][2][3] Generally effective for sterically hindered aldehydes, though reaction times may be longer. | Good to Excellent |
| Lithium Aluminum Hydride (LiAlH₄) | Hydride Donor | Diethyl ether, THF (anhydrous) | 0 °C to Room Temperature | Powerful and less selective; reduces a wide range of functional groups including esters and carboxylic acids.[4][5][6] Highly effective for hindered aldehydes. Requires stringent anhydrous conditions. | Excellent |
| Catalytic Hydrogenation (H₂/Catalyst) | Heterogeneous Catalysis | Ethanol, Ethyl Acetate | Room Temperature | Effective for aldehyde reduction, but may also reduce other unsaturated functionalities if present. Catalyst choice (e.g., Pd/C, PtO₂, Raney Ni) can influence selectivity.[7] | Good to Excellent |
Experimental Protocols
Below are generalized experimental protocols for the reduction of a sterically hindered aldehyde like this compound. Note: These are representative procedures and may require optimization for the specific substrate.
Reduction with Sodium Borohydride (NaBH₄)
This protocol is based on the general procedure for the reduction of aldehydes.[1][2][3]
Procedure:
-
Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of 1 M HCl at 0 °C until the effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure 3-Cyclohexyl-2,2-dimethylpropan-1-ol.
Reduction with Lithium Aluminum Hydride (LiAlH₄)
This protocol is based on the general procedure for the reduction of aldehydes under anhydrous conditions.[4][5][6]
Procedure:
-
To a stirred suspension of LiAlH₄ (1.1 - 1.5 eq) in anhydrous diethyl ether or THF in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow, sequential addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ used in grams (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes.
-
Filter the precipitate and wash it thoroughly with diethyl ether or THF.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Catalytic Hydrogenation
This protocol is a general procedure for the hydrogenation of aldehydes.[7]
Procedure:
-
In a hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of a hydrogenation catalyst (e.g., 5-10 mol% of 10% Pd/C or PtO₂).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 1-5 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or by monitoring hydrogen uptake.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Visualizing the Reduction Workflow
The following diagram illustrates a generalized workflow for the reduction of this compound.
Caption: Generalized workflow for the reduction of this compound.
Reaction Pathway: Hydride Reduction
The following diagram illustrates the general signaling pathway for the reduction of an aldehyde by a hydride reducing agent.
Caption: General mechanism of aldehyde reduction by a hydride donor.
References
A Comparative Guide to Isomeric Purity Analysis of 3-Cyclohexyl-2,2-dimethylpropanal
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for determining the isomeric purity of 3-Cyclohexyl-2,2-dimethylpropanal, a chiral aldehyde of interest in fragrance and pharmaceutical research. The primary focus is on chromatographic techniques, offering detailed experimental protocols and comparative data to aid in method selection and implementation.
Introduction to Isomeric Purity Analysis
This compound possesses a chiral center at the carbon adjacent to the cyclohexyl group, leading to the existence of two enantiomers. As with many chiral molecules, these isomers can exhibit different biological and sensory properties. Therefore, accurate determination of the isomeric purity is crucial for quality control, regulatory compliance, and understanding structure-activity relationships. The most common and effective techniques for this analysis are chiral chromatography, including Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Supercritical Fluid Chromatography (SFC).
Comparison of Analytical Techniques
The selection of an appropriate analytical technique for the isomeric purity analysis of this compound depends on several factors, including the required resolution, sensitivity, sample throughput, and available instrumentation. Chiral GC is often the method of choice for volatile compounds like this aldehyde, while chiral HPLC and SFC offer alternative selectivities and advantages.
| Analytical Technique | Principle | Common Stationary Phases | Key Advantages | Key Disadvantages |
| Chiral Gas Chromatography (GC) | Differential partitioning of enantiomers between a mobile gas phase and a chiral stationary phase (CSP). | Derivatized cyclodextrins (e.g., β-DEX™, Chirasil-Dex) | High resolution and efficiency for volatile compounds. Amenable to mass spectrometry (MS) detection for definitive identification. | Requires sample volatility. High temperatures can potentially lead to sample degradation. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase in a liquid mobile phase. | Polysaccharide-based (e.g., cellulose, amylose derivatives), Pirkle-type, macrocyclic glycopeptides. | Wide range of available CSPs offering diverse selectivities. Operates at ambient or near-ambient temperatures. | Generally lower efficiency than capillary GC. May require derivatization for detection. |
| Chiral Supercritical Fluid Chromatography (SFC) | Utilizes a supercritical fluid (typically CO2) as the mobile phase with a chiral stationary phase. | Similar to HPLC (polysaccharide-based CSPs are common). | Fast separations and reduced solvent consumption compared to HPLC. Compatible with both GC and HPLC detectors. | Requires specialized instrumentation. Method development can be more complex. |
Experimental Protocols
Detailed experimental protocols for the primary recommended technique, Chiral Gas Chromatography, and a viable alternative, Chiral High-Performance Liquid Chromatography, are provided below.
Primary Recommended Method: Chiral Gas Chromatography (GC-FID)
This method is based on the successful separation of the structurally and functionally similar fragrance aldehyde, citronellal, using a cyclodextrin-based chiral stationary phase.[1][2][3][4]
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID)
-
Split/Splitless Injector
-
Autosampler
Chromatographic Conditions:
| Parameter | Value |
| Column | β-DEX™ 225 (or equivalent heptakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin) |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1 ratio) |
| Injection Volume | 1 µL |
| Oven Temperature Program | 80 °C (hold 2 min), ramp at 2 °C/min to 180 °C (hold 5 min) |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane or hexane) at a concentration of 1 mg/mL.
-
Perform serial dilutions to prepare working standards for linearity and limit of detection/quantification determination.
-
For unknown samples, dilute in the chosen solvent to fall within the established linear range.
Data Analysis:
-
The two enantiomers will be separated as distinct peaks.
-
Isomeric (enantiomeric) purity is calculated as the percentage of the peak area of one enantiomer relative to the total peak area of both enantiomers.
-
Enantiomeric Excess (% ee) = [|Area_major - Area_minor| / (Area_major + Area_minor)] * 100
-
Alternative Method: Chiral High-Performance Liquid Chromatography (HPLC-UV)
This method provides an alternative approach, particularly if the sample is not suitable for GC or if different selectivity is required.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
UV-Vis Detector
-
Autosampler
-
Column Thermostat
Chromatographic Conditions:
| Parameter | Value |
| Column | Polysaccharide-based CSP (e.g., Chiralcel® OD-H or Chiralpak® AD-H) |
| Dimensions | 250 mm x 4.6 mm ID, 5 µm particle size |
| Mobile Phase | Isocratic mixture of n-Hexane and Isopropanol (e.g., 95:5 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 210 nm (or wavelength of maximum absorbance for the aldehyde) |
| Injection Volume | 10 µL |
Sample Preparation:
-
Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Similar to the GC method, calculate the isomeric purity based on the peak areas of the separated enantiomers.
Visualizing the Workflow and Logic
To further clarify the analytical process, the following diagrams illustrate the experimental workflow and the logical relationship between the discussed analytical techniques.
References
Safety Operating Guide
Proper Disposal of 3-Cyclohexyl-2,2-dimethylpropanal: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling 3-Cyclohexyl-2,2-dimethylpropanal, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, emphasizing operational and logistical plans to mitigate risks and ensure compliance.
Immediate Safety and Handling Precautions
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect from splashes.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.
Disposal Plan: Oxidation to a Less Hazardous Carboxylic Acid
The recommended procedure for the disposal of small quantities of this compound in a laboratory setting is through chemical neutralization via oxidation. This process converts the aldehyde into its corresponding carboxylic acid, 3-Cyclohexyl-2,2-dimethylpropanoic acid, which is generally less volatile and less hazardous. Potassium permanganate (KMnO₄) is an effective oxidizing agent for this purpose.
Materials Required for Disposal:
-
This compound waste
-
Potassium permanganate (KMnO₄)
-
Sulfuric acid (H₂SO₄), dilute solution (e.g., 3 M)
-
Sodium bisulfite (NaHSO₃) or sodium sulfite (Na₂SO₃)
-
pH indicator paper or a pH meter
-
Stir plate and stir bar
-
Large beaker (at least 10 times the volume of the aldehyde waste)
-
Ice bath
-
Appropriate waste containers
Step-by-Step Disposal Protocol
This protocol is designed for the treatment of small laboratory-scale quantities (typically up to 10 g) of this compound.
Step 1: Preparation and Dilution
-
Work within a certified chemical fume hood.
-
Place the beaker containing the this compound waste in an ice bath to control the temperature of the exothermic reaction.
-
Slowly and with stirring, dilute the aldehyde with an equal volume of a water-miscible solvent like acetone to improve the reaction medium.
Step 2: Oxidation with Potassium Permanganate
-
Slowly add a dilute solution of sulfuric acid to the aldehyde mixture until it is acidic (pH 2-3).
-
While vigorously stirring, slowly add a saturated solution of potassium permanganate. The purple color of the permanganate will disappear as it reacts with the aldehyde. Continue adding the permanganate solution until a faint, persistent purple or brown (manganese dioxide) color remains, indicating that the oxidation is complete. Due to the steric hindrance of the aldehyde, this step may require a longer reaction time and careful monitoring.
Step 3: Quenching Excess Oxidant
-
After the oxidation is complete, quench any excess potassium permanganate by slowly adding a solution of sodium bisulfite or sodium sulfite until the purple or brown color disappears and the solution becomes colorless or slightly yellow.
Step 4: Neutralization
-
Check the pH of the resulting solution. Carefully neutralize it by adding a dilute solution of sodium hydroxide or sodium carbonate until the pH is between 6 and 8.
Step 5: Final Disposal
-
Once neutralized, the treated solution, now containing the less hazardous carboxylic acid salt, can typically be disposed of down the drain with copious amounts of water. However, it is crucial to consult and adhere to your institution's and local regulations regarding sewer disposal of chemical waste.
-
If sewer disposal is not permitted, the neutralized solution should be collected in a properly labeled hazardous waste container for disposal by a licensed waste management company.
Quantitative Data Summary
| Parameter | Value/Instruction |
| Scale of Disposal | Up to 10 g of this compound |
| Oxidizing Agent | Saturated Potassium Permanganate (KMnO₄) solution |
| Acidification pH | 2-3 |
| Neutralization pH | 6-8 |
| Quenching Agent | Sodium bisulfite (NaHSO₃) or Sodium sulfite (Na₂SO₃) solution |
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
Logical Relationship of Disposal Steps
References
Essential Safety and Logistics for Handling 3-Cyclohexyl-2,2-dimethylpropanal
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 3-Cyclohexyl-2,2-dimethylpropanal. It includes detailed operational and disposal plans to ensure the safe and compliant use of this chemical in a laboratory setting.
Hazard and Safety Summary
| Hazard Classification (Inferred) | Category |
| Skin Irritation | Category 2 |
| Eye Irritation | Category 2A |
| Skin Sensitization | Category 1 |
| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | Category 3 |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure risks. The following table outlines the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Avoid latex gloves as they may offer insufficient protection. For tasks with a high risk of splashing, consider using gloves with longer cuffs. |
| Eyes/Face | Safety glasses with side shields or chemical splash goggles | When pouring or if there is a risk of splashing, a face shield should be worn in addition to goggles. |
| Body | Laboratory coat or chemical-resistant apron | A lab coat with long sleeves is the minimum requirement. For larger quantities or tasks with a higher splash potential, a chemical-resistant apron over the lab coat is advised. |
| Respiratory | Use in a well-ventilated area or with a chemical fume hood | If working outside of a fume hood or if vapors may be generated, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. |
| Feet | Closed-toe shoes | Shoes should be made of a material that is impervious to chemicals. |
Operational Plan: Step-by-Step Guidance
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Wear appropriate PPE (gloves and safety glasses) during inspection.
-
Verify that the container is properly labeled.
2. Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed when not in use.
-
Store away from incompatible materials, such as strong oxidizing agents.
-
Ensure the storage area has secondary containment to manage potential spills.
3. Handling and Use:
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Before starting any procedure, ensure that an eyewash station and safety shower are readily accessible.
-
Wear all recommended PPE as outlined in the table above.
-
Use dispensing tools (e.g., pipettes, spatulas) appropriate for the quantity of the chemical being handled to minimize the risk of spills.
-
Avoid direct contact with skin and eyes.
-
Do not eat, drink, or smoke in the area where the chemical is being handled.
-
Wash hands thoroughly after handling, even if gloves were worn.
4. Spill Cleanup:
-
In the event of a small spill, alert others in the vicinity.
-
Wearing appropriate PPE (including respiratory protection if vapors are present), contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
For large spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
1. Waste Collection:
-
Collect all waste, including empty containers, contaminated PPE, and spill cleanup materials, in a designated and clearly labeled hazardous waste container.
-
Do not mix this waste with other waste streams unless compatibility has been confirmed.
2. Container Management:
-
Keep the waste container securely closed except when adding waste.
-
Store the waste container in a designated satellite accumulation area that is secure and has secondary containment.
3. Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash.[1]
Experimental Workflow for Safe Handling
The following diagram illustrates the key steps and decision points for the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
